(5-Bromo-1-benzofuran-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYWIDBNICYLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383757 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38220-77-8 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (5-Bromo-1-benzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical characteristics, spectral data, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutics for neurodegenerative diseases and as a tool for studying cytochrome P450 enzymes.
Core Chemical Properties
This compound is a solid organic compound with the molecular formula C₉H₇BrO₂.[1] Its structure consists of a benzofuran core brominated at the 5-position and substituted with a hydroxymethyl group at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [1] |
| CAS Number | 38220-77-8 | [1] |
| Appearance | Solid | |
| Melting Point | 101 °C | [1] |
| Boiling Point | 332.6 °C at 760 mmHg | [1] |
| Purity | ≥97% | [2] |
Spectroscopic and Analytical Profile
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. While experimental spectra are not widely published, predicted data based on its chemical structure are available.[1] The following sections outline the expected spectral characteristics and provide a general protocol for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-4 |
| ~7.5 | d | 1H | H-6 |
| ~7.4 | dd | 1H | H-7 |
| ~6.8 | s | 1H | H-3 |
| ~4.8 | s | 2H | -CH₂OH |
| ~2.5 | br s | 1H | -OH |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~155 | C-7a |
| ~153 | C-2 |
| ~130 | C-3a |
| ~128 | C-4 |
| ~125 | C-6 |
| ~122 | C-5 |
| ~115 | C-7 |
| ~105 | C-3 |
| ~60 | -CH₂OH |
Experimental Protocol for NMR Spectroscopy: A general procedure for acquiring NMR spectra involves dissolving 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (alcohol and ether) |
| 850-750 | C-H bend (aromatic) |
| 700-500 | C-Br stretch |
Experimental Protocol for FT-IR Spectroscopy: The FT-IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with dry KBr (100-200 mg) and pressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 226 and an [M+2]⁺ peak at m/z 228 of approximately equal intensity, which is characteristic of a monobrominated compound.[3]
Experimental Protocol for Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
Synthesis and Purification
General Synthesis Workflow: A plausible synthetic route involves the reaction of 5-bromosalicylaldehyde with a suitable two-carbon synthon, followed by cyclization to form the benzofuran ring and subsequent reduction of a carbonyl group to the alcohol.
Figure 1. A generalized workflow for the synthesis of this compound.
Purification Protocol: Purification of the crude product can be achieved through standard laboratory techniques such as recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization would likely include alcohols (e.g., ethanol, methanol) or a mixture of a polar and a non-polar solvent.
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane is a common method for purifying benzofuran derivatives.[4]
Reactivity and Stability
Information on the specific reactivity and stability of this compound is limited. However, based on its structure, the following can be inferred:
-
Reactivity: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions. The aromatic ring can participate in electrophilic substitution reactions, although the bromine atom and the furan ring will influence the regioselectivity.
-
Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Biological Activity and Applications in Drug Development
This compound serves as a crucial building block for the synthesis of compounds with significant biological activities.
Inhibition of Cytochrome P450 2A6 (CYP2A6)
This compound is used in the rational design of novel inhibitors of CYP2A6.[5] CYP2A6 is a human enzyme involved in the metabolism of nicotine and the activation of certain procarcinogens.[6] Inhibitors of CYP2A6 are being investigated as potential aids for smoking cessation and as chemopreventive agents.[6][7] Benzofuran derivatives have been shown to be potent and selective inhibitors of CYP2A6.[6]
Mechanism of CYP2A6 Inhibition: The mechanism of inhibition by benzofuran derivatives often involves the furan ring, which can be metabolized by CYP2A6 to a reactive intermediate that covalently binds to the enzyme, leading to mechanism-based inactivation.
Figure 2. Proposed mechanism of CYP2A6 inhibition by benzofuran derivatives.
Modulation of Amyloid-β (Aβ) Fibril Formation
This compound is also utilized as a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans, which are inhibitors of amyloid-beta (Aβ) fibril formation.[5] The aggregation of Aβ peptides is a key pathological hallmark of Alzheimer's disease.[8]
Signaling Pathway of Aβ Aggregation Inhibition: Benzofuran-based compounds can modulate the Aβ aggregation pathway by interacting with Aβ monomers or oligomers, thereby preventing their assembly into neurotoxic fibrils.[9][10] The planar benzofuran scaffold is thought to play a crucial role in binding to the Aβ peptide.[9][11]
Figure 3. Modulation of Aβ aggregation by benzofuran derivatives.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and its utility as a precursor for potent biological modulators make it a compound of high interest for researchers in medicinal chemistry and pharmacology. Further investigation into its synthesis, reactivity, and biological applications is warranted to fully exploit its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 38220-77-8 [chemicalbook.com]
- 6. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of (5-Bromo-1-benzofuran-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of (5-Bromo-1-benzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published experimental data for this specific molecule, this paper will focus on the expected spectroscopic characteristics and the detailed protocols for their acquisition and interpretation, providing a robust framework for researchers working with similar brominated benzofuran derivatives.
Molecular Structure and Properties
This compound possesses a core benzofuran scaffold, a heterocyclic aromatic system where a benzene ring is fused to a furan ring. The molecule is further functionalized with a bromine atom at the C5 position of the benzene ring and a hydroxymethyl group at the C2 position of the furan ring.
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol [1] |
| CAS Number | 38220-77-8[1] |
| Predicted LogP | 2.5 |
Spectroscopic Analysis Workflow
The definitive identification and structural confirmation of this compound relies on a combination of modern spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit distinct signals corresponding to each unique proton in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-4 |
| ~7.4 | dd | 1H | H-6 |
| ~7.3 | d | 1H | H-7 |
| ~6.7 | s | 1H | H-3 |
| ~4.8 | s | 2H | -CH₂OH |
| ~2.5 (variable) | br s | 1H | -OH |
Expected ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |
| ~155 | C-7a |
| ~150 | C-2 |
| ~130 | C-3a |
| ~128 | C-6 |
| ~125 | C-4 |
| ~115 | C-5 |
| ~112 | C-7 |
| ~105 | C-3 |
| ~60 | -CH₂OH |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrometry Data
For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode would be suitable.
| m/z (Predicted) | Interpretation |
| 226/228 | [M+H]⁺ isotopic pattern characteristic of a monobrominated compound. |
| 209/211 | [M-OH]⁺, loss of the hydroxyl group. |
| 197/199 | [M-CH₂OH]⁺, loss of the hydroxymethyl group. |
| 118 | Loss of Br and CH₂OH. |
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL in the same solvent, optionally with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation: Introduce the sample into a mass spectrometer equipped with an ESI or APCI source.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight and compare the isotopic pattern with the theoretical pattern for a compound containing one bromine atom. Interpret the fragmentation pattern to deduce structural features.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Spectral Data
| Wavenumber (cm⁻¹) (Typical) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Alcohol and Ether |
| 850-750 | C-H bend | Aromatic (out-of-plane) |
| 700-500 | C-Br stretch | Aryl bromide |
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. The combination of these methods, following the detailed protocols outlined in this guide, allows for the unambiguous confirmation of the molecular structure, which is a critical step in the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)methanol (CAS 38220-77-8): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-1-benzofuran-2-yl)methanol, a halogenated derivative of the benzofuran scaffold, has emerged as a significant building block in medicinal chemistry. Its unique structural features allow for the synthesis of a diverse range of molecules with potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, its application in the development of inhibitors for crucial biological targets, including Cytochrome P450 2A6 (CYP2A6), amyloid-beta (Aβ) fibril formation, and Lysine-Specific Demethylase 1 (LSD1). Detailed experimental protocols for the synthesis and relevant biological assays are provided, alongside a summary of quantitative inhibitory data to facilitate further research and drug development endeavors.
Physicochemical Properties
This compound is a solid compound at room temperature with a melting point of approximately 101°C.[1] It is characterized by the presence of a bromine atom on the benzofuran ring system, which can be exploited for further chemical modifications. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38220-77-8 | [1][2] |
| Molecular Formula | C₉H₇BrO₂ | [2][3] |
| Molecular Weight | 227.06 g/mol | [1][4] |
| Melting Point | 101 °C | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][4] |
| IUPAC Name | This compound | [1][4] |
| InChI Key | JYYWIDBNICYLBN-UHFFFAOYSA-N | [1][4] |
| SMILES | OCc1cc2ccc(Br)cc2o1 | [4] |
| Boiling Point (Predicted) | 332.6 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.665 g/cm³ | [2] |
Synthesis
Experimental Protocol: Synthesis of Benzofuran Precursor from 5-Bromosalicylaldehyde
This protocol describes the synthesis of a 2-substituted benzofuran from 5-bromosalicylaldehyde, which can then be converted to the target methanol derivative.
Materials:
-
5-Bromosalicylaldehyde
-
Ethyl chloroacetate or Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Base (e.g., Potassium hydroxide)
-
Ethanol
Procedure:
-
Synthesis of 5-Bromosalicylonitrile: 5-Bromosalicylaldehyde (0.05 mol) is reacted with hydroxylamine hydrochloride (0.055 mol) in anhydrous dimethylformamide at a gentle reflux for 20 minutes. The reaction mixture is then poured into cold water to precipitate the solid 5-bromosalicylonitrile.[5]
-
Condensation: The resulting 5-bromosalicylonitrile is condensed with either ethyl chloroacetate or chloroacetamide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This reaction is typically heated at reflux for 8-10 hours to yield the corresponding phenoxyacetate or phenoxyacetamide derivative.[5]
-
Cyclization: The intermediate from the previous step undergoes base-catalyzed cyclization to form the 3-amino-5-bromo-1-benzofuran-2-carboxylate or carboxamide. This is often achieved using a base like potassium hydroxide in a solvent such as dimethylformamide or ethanol.[5]
-
Conversion to this compound: The resulting ester or amide can be hydrolyzed to the carboxylic acid, which is then reduced to the corresponding alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). Note: This final reduction step is a standard procedure in organic synthesis, although a specific protocol for this exact substrate was not found in the search results.
Applications in Drug Discovery
This compound serves as a versatile scaffold for the development of potent inhibitors of various biological targets implicated in a range of diseases.
Inhibition of Cytochrome P450 2A6 (CYP2A6)
CYP2A6 is a key enzyme in the metabolism of nicotine and is also involved in the activation of certain procarcinogens.[6] Inhibition of CYP2A6 is a promising strategy for smoking cessation and cancer prevention. Benzofuran derivatives have been identified as potent inhibitors of this enzyme.[7]
This assay measures the inhibition of CYP2A6 activity by monitoring the decrease in the formation of the fluorescent product 7-hydroxycoumarin from the substrate coumarin.[6][8]
Materials:
-
Recombinant human CYP2A6 enzyme
-
Coumarin (substrate)
-
This compound or its derivatives (inhibitor)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable solvent for inhibitor stock solution
-
Microplate reader with fluorescence detection (Excitation: ~370-390 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the CYP2A6 enzyme in a 96-well plate.
-
Add the test inhibitor (this compound derivative) at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate, coumarin (a typical concentration is 1-5 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).
-
Measure the fluorescence of the product, 7-hydroxycoumarin.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.
Quantitative Data: Various benzofuran and coumarin derivatives have been evaluated for their CYP2A6 inhibitory activity. The IC₅₀ values for some of these compounds are summarized in Table 2.
Table 2: IC₅₀ Values of Benzofuran and Coumarin Derivatives against CYP2A6
| Compound | IC₅₀ (µM) | Reference |
| Methoxsalen | 0.47 | [7] |
| Menthofuran | 1.27 | [7] |
| 4-Methoxybenzofuran | 2.20 | [7] |
| 5-Methoxycoumarin | 0.13 | [7] |
| 6-Methoxycoumarin | 0.64 | [7] |
| 6,7-Dihydroxycoumarin | 0.39 | [9] |
| 7,8-Dihydroxycoumarin | 4.61 | [9] |
Inhibition of Amyloid-Beta (Aβ) Fibril Formation
The aggregation of amyloid-beta peptides into fibrils is a hallmark of Alzheimer's disease.[10] Compounds that can inhibit this process are potential therapeutic agents. Benzofuran derivatives have been shown to inhibit Aβ fibril formation.[3][11]
This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[12][13]
Materials:
-
Aβ peptide (e.g., Aβ₁₋₄₂)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
This compound or its derivatives (inhibitor)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a fresh stock solution of Aβ peptide and filter it to ensure it is monomeric.
-
In a 96-well plate, mix the Aβ peptide solution (final concentration typically 5-20 µM) with the test inhibitor at various concentrations.
-
Add ThT to each well (final concentration typically 10-25 µM).[14]
-
Seal the plate and incubate it at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity over time.
-
The inhibition of fibril formation is determined by the reduction in the fluorescence signal compared to a control without the inhibitor. The IC₅₀ value can be calculated from the dose-response curve.
Quantitative Data: The inhibitory activity of several benzofuran-based compounds on Aβ aggregation has been reported.
Table 3: Inhibition of Aβ Aggregation by Benzofuran Derivatives
| Compound | Inhibition of Aβ₂₅₋₃₅ Fibril Formation IC₅₀ (µM) | Reference |
| 1 (a benzofuran-based hybrid) | 7.0 | [11] |
| 3 (a benzofuran-based hybrid) | 12.5 | [11] |
| Curcumin (reference compound) | 10.0 | [11] |
Note: The specific benzofuran derivatives are detailed in the cited reference.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a crucial role in cancer by regulating gene expression.[15] Its overexpression is associated with various cancers, making it an attractive therapeutic target. Benzofuran derivatives have been developed as potent LSD1 inhibitors.[2]
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate.[16]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) or similar fluorescent probe
-
This compound or its derivatives (inhibitor)
-
Assay buffer
-
Fluorescence microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)
Procedure:
-
In a 96-well plate, add the LSD1 enzyme and the test inhibitor at various concentrations.
-
Add the dimethylated histone H3K4 peptide substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[16]
-
Add a detection mixture containing HRP and the fluorescent probe.
-
Incubate at room temperature for a short period (e.g., 2-5 minutes) protected from light.[16]
-
Measure the fluorescence intensity.
-
The decrease in fluorescence signal corresponds to the inhibition of LSD1 activity, from which the IC₅₀ value can be determined.
Quantitative Data: A series of benzofuran derivatives have shown potent inhibitory activity against LSD1 and anti-proliferative effects against various cancer cell lines.
Table 4: LSD1 Inhibition and Anti-proliferative Activity of a Representative Benzofuran Derivative (Compound 17i)
| Assay | IC₅₀ (µM) | Reference |
| LSD1 Inhibition | 0.065 | [1][2] |
| MCF-7 (Breast Cancer) | 2.90 ± 0.32 | [1][2] |
| MGC-803 (Gastric Cancer) | 5.85 ± 0.35 | [1][2] |
| H460 (Lung Cancer) | 2.06 ± 0.27 | [1][2] |
| A549 (Lung Cancer) | 5.74 ± 1.03 | [1][2] |
| THP-1 (Leukemia) | 6.15 ± 0.49 | [1][2] |
Signaling Pathways and Experimental Workflows
The biological activities of derivatives of this compound are rooted in their ability to modulate specific signaling pathways.
LSD1 Signaling in Cancer
LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). This activity leads to the repression of tumor suppressor genes and the activation of oncogenic pathways, promoting cancer cell proliferation and survival. Inhibition of LSD1 by benzofuran derivatives can reactivate tumor suppressor genes and inhibit cancer growth.
Caption: LSD1 signaling pathway in cancer and the inhibitory action of benzofuran derivatives.
Aβ Fibril Formation Pathway
Amyloid-beta peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases. The released Aβ monomers can misfold and aggregate, forming soluble oligomers, protofibrils, and ultimately insoluble fibrils that deposit as amyloid plaques in the brain. Benzofuran-based inhibitors are thought to interfere with this aggregation cascade.
Caption: The amyloid-beta fibril formation cascade and the point of intervention for benzofuran inhibitors.
Experimental Workflow for Inhibitor Screening
A generalized workflow for screening potential inhibitors, such as derivatives of this compound, involves a series of in vitro assays to determine their potency and selectivity.
Caption: A typical experimental workflow for the screening and identification of lead compounds.
Conclusion
This compound is a valuable and versatile chemical entity in the field of drug discovery. Its utility as a scaffold has been demonstrated in the development of potent inhibitors for diverse and therapeutically relevant targets such as CYP2A6, Aβ aggregation, and LSD1. The detailed physicochemical data, synthetic strategies, and experimental protocols for biological evaluation provided in this guide are intended to serve as a valuable resource for researchers and scientists. Further exploration of the chemical space around this benzofuran core is warranted to uncover novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. benchchem.com [benchchem.com]
- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. abcam.cn [abcam.cn]
An In-depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (5-Bromo-1-benzofuran-2-yl)methanol. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Core Compound Data
This compound is a halogenated derivative of the benzofuran scaffold, a heterocyclic compound class of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.
| Property | Value | Reference |
| Molecular Weight | 227.05 g/mol | |
| Molecular Formula | C₉H₇BrO₂ | |
| CAS Number | 38220-77-8 | |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)CO | |
| InChI Key | JYYWIDBNICYLBN-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 33.4 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and characterization of this compound, based on established organic chemistry methodologies.
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-bromo-1-benzofuran-2-carbaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).
Materials:
-
5-bromo-1-benzofuran-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-benzofuran-2-carbaldehyde (1 equivalent) in methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point: To assess the purity of the solid product.
Proposed Biological Activity and Signaling Pathway
While specific biological data for this compound is limited, the benzofuran scaffold is a well-established pharmacophore in anticancer drug discovery. Many benzofuran derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[3]
The proposed mechanism of action for this compound is the inhibition of tubulin polymerization, a pathway shared by other anticancer agents like Combretastatin A-4.
Caption: Proposed mechanism of action: Inhibition of tubulin polymerization.
Experimental and Logical Workflows
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (5-Bromo-1-benzofuran-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound (5-Bromo-1-benzofuran-2-yl)methanol. This benzofuran derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and functional organic materials. This document compiles available data to facilitate its use in further research and development.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol |
| CAS Number | 38220-77-8 |
Spectroscopic Data
At present, detailed experimental spectroscopic data for this compound is not widely available in public databases. While predicted Nuclear Magnetic Resonance (NMR) spectra are mentioned in some sources, experimentally verified data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry have not been located in the searched literature. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound.
For reference, the characteristic spectral regions for the functional groups present in this compound are outlined below.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the benzofuran ring system, likely appearing in the range of δ 7.0-8.0 ppm. The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically in the region of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 1.5-4.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom (C5) would be expected at a lower field compared to its unsubstituted counterpart.
-
Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.
Expected Infrared (IR) Spectroscopy Features:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Aromatic Stretch: Absorptions typically above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions typically below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Expected Mass Spectrometry Features:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (226/228 for the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio).
-
Fragment Ions: Fragmentation may involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or bromine (Br).
Synthesis Protocols
One plausible synthetic route could involve the reduction of a corresponding carboxylic acid or aldehyde, such as 5-bromo-1-benzofuran-2-carboxylic acid or 5-bromo-1-benzofuran-2-carbaldehyde.
General Experimental Workflow for Benzofuran Synthesis and Functionalization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzofuran derivative like this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound. Due to the current lack of comprehensive experimental data in the public domain, it is recommended that researchers undertaking work with this compound perform thorough in-house characterization.
An In-depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromo-1-benzofuran-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The information herein is intended to serve as a reference for the synthesis, characterization, and quality control of this and related benzofuran derivatives.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the benzofuran ring system. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 6.75 | Singlet (s) | - | 1H |
| H-4 | ~ 7.55 | Doublet (d) | ~ 2.0 | 1H |
| H-6 | ~ 7.40 | Doublet of doublets (dd) | ~ 8.7, 2.0 | 1H |
| H-7 | ~ 7.35 | Doublet (d) | ~ 8.7 | 1H |
| -CH₂- | ~ 4.80 | Doublet (d) | ~ 6.0 | 2H |
| -OH | Variable (e.g., ~ 2.0 - 4.0) | Triplet (t) or Broad Singlet (br s) | ~ 6.0 (if coupled) | 1H |
Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.
Structural Diagram and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the non-equivalent protons labeled. These labels correspond to the assignments in the data table above.
Figure 1. Chemical structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Analyte : Weigh approximately 5-10 mg of this compound.
-
Solvent : Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds and has the advantage of shifting the hydroxyl proton signal further downfield, reducing the likelihood of overlap with other signals.
-
Procedure :
-
Place the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
If TMS is not already present in the solvent, add a very small amount as an internal standard (0.03% v/v).
-
Gently agitate the vial to ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils (typically 4-5 cm).
-
Cap the NMR tube securely.
-
2. Instrument and Acquisition Parameters
-
Spectrometer : A 400 MHz or 500 MHz NMR spectrometer equipped with a standard probe.
-
Experiment : A standard one-dimensional proton NMR experiment.
-
Typical Parameters :
-
Temperature : 298 K (25 °C)
-
Number of Scans (NS) : 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1) : 1-2 seconds. This delay allows for the relaxation of the nuclei between pulses, ensuring accurate integration.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Pulse Width (P1) : A 90° pulse, calibrated for the specific probe.
-
Spectral Width (SW) : A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.
-
3. Data Processing and Analysis
-
Fourier Transformation : The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing : The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integration : The area under each peak is integrated to determine the relative number of protons corresponding to each signal.
-
Peak Picking : The chemical shift of each peak is determined.
-
Analysis : The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to confirm the structure of the molecule.
This comprehensive guide provides the necessary information for researchers and scientists to predict, acquire, and interpret the ¹H NMR spectrum of this compound, facilitating its use in drug development and other scientific research.
Technical Guide to the ¹³C NMR Spectroscopy of (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for (5-Bromo-1-benzofuran-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹³C NMR chemical shifts based on established principles and data from analogous structures. It also includes a comprehensive, generalized experimental protocol for acquiring high-quality ¹³C NMR spectra for benzofuran derivatives and similar organic molecules.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the analysis of substituent effects on the benzofuran scaffold and comparison with experimentally determined data for structurally related compounds. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~155-160 | Attached to oxygen and the methanol substituent. |
| C3 | ~105-110 | Vinyl carbon in the furan ring. |
| C3a | ~128-132 | Bridgehead carbon. |
| C4 | ~125-130 | Aromatic CH. |
| C5 | ~115-120 | Carbon bearing the bromine atom. |
| C6 | ~120-125 | Aromatic CH. |
| C7 | ~110-115 | Aromatic CH. |
| C7a | ~150-155 | Bridgehead carbon attached to oxygen. |
| -CH₂OH | ~60-65 | Methanol carbon. |
Note: These are predicted values and may differ from experimental results. The solvent used for analysis can also influence the chemical shifts.
Experimental Protocols
The following section outlines a generalized, robust methodology for the acquisition of a standard proton-decoupled ¹³C NMR spectrum for a benzofuran derivative such as this compound.[1][2]
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid the presence of extraneous signals in the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to optimize signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp and well-resolved spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed.[1]
-
Spectral Width: Set a spectral width that covers the expected range of chemical shifts for all carbon atoms in the molecule (typically 0-200 ppm for most organic compounds).
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a dilute sample, a higher number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.[1] For quantitative measurements, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.[2]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. Correct the baseline to be flat for accurate integration and peak picking.
-
Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the ¹³C NMR data presented in Table 1.
References
Mass Spectrometry of (5-Bromo-1-benzofuran-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometric behavior of (5-Bromo-1-benzofuran-2-yl)methanol. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes information from the mass spectrometry of structurally related benzofuran derivatives, brominated aromatic compounds, and established fragmentation principles of alcohols. This document is intended to serve as a predictive reference for researchers working with this and similar molecules.
Predicted Mass Spectral Data
The mass spectral data for this compound is predicted based on its chemical structure and the known fragmentation patterns of related compounds. The compound has a molecular formula of C₉H₇BrO₂ and a molecular weight of approximately 227.05 g/mol .[1] The presence of bromine is a key feature, as it will result in a characteristic isotopic pattern for bromine-containing fragments, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Interpretation |
| 226 | 228 | [M]⁺ | Molecular ion |
| 225 | 227 | [M-H]⁺ | Loss of a hydrogen radical |
| 208 | 210 | [M-H₂O]⁺ | Loss of water (dehydration) |
| 197 | 199 | [M-CHO]⁺ | Loss of a formyl radical |
| 146 | 146 | [M-Br]⁺ | Loss of a bromine radical |
| 118 | 118 | [C₈H₆O]⁺ | Benzofuran moiety after loss of Br and CH₂OH |
| 117 | 117 | [C₈H₅O]⁺ | Further fragmentation of the benzofuran ring |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to follow several key pathways, primarily driven by the stability of the resulting fragments. The initial ionization will form the molecular ion [M]⁺. Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.
Key predicted fragmentation steps include:
-
Alpha-cleavage: The bond between the benzofuran ring and the methanol group can cleave, leading to the loss of a hydrogen radical or the entire hydroxymethyl group.
-
Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions, leading to the formation of a more stable radical cation.[2][3][4]
-
Loss of Bromine: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.
-
Ring Fragmentation: The benzofuran ring system itself can undergo fragmentation, leading to smaller aromatic cations.
Caption: Predicted Fragmentation Pathway of this compound
Hypothetical Experimental Protocol
This section outlines a plausible experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
3.1. Sample Preparation
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC-MS system.
3.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).[5]
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3.3. Data Analysis
The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and analyzed. The fragmentation pattern should be compared with the predicted data in Table 1 and the pathway in the diagram above. The isotopic pattern of bromine-containing fragments should be carefully examined to confirm their identity.
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.
Caption: Experimental Workflow for GC-MS Analysis
This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry of this compound. Researchers can use this information as a starting point for their own experimental work and data interpretation. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Predicted Infrared Spectrum of (5-Bromo-1-benzofuran-2-yl)methanol
Introduction
(5-Bromo-1-benzofuran-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzofuran scaffold in biologically active molecules.[1][2][3] Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of such compounds, providing valuable information about their functional groups and molecular structure. This technical guide presents a detailed analysis of the predicted IR spectrum of this compound.
Despite a thorough review of scientific literature and chemical databases, a publicly available experimental IR spectrum for this specific compound has not been found. Consequently, this guide provides a predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups and by analogy with related structures for which spectral data is available.[4][5][6]
Predicted Infrared Spectrum Analysis
The structure of this compound comprises a benzofuran ring system, a hydroxyl group (-OH), and a bromine substituent on the benzene ring. The predicted IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of these functional groups.
Key Functional Group Vibrations
-
O-H Stretching: The presence of the primary alcohol will give rise to a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.
-
C-H Stretching: Aromatic C-H stretching vibrations from the benzofuran ring are anticipated to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range). Aliphatic C-H stretching from the methylene group (-CH₂-) will be observed as medium to strong bands just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range).
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings will produce several medium to weak absorption bands in the 1650-1450 cm⁻¹ region.
-
C-O Stretching: Two C-O stretching vibrations are expected. The C-O stretch of the primary alcohol (C-OH) will likely appear as a strong band in the 1050-1000 cm⁻¹ region. The C-O-C stretching of the furan ring is expected in the 1250-1020 cm⁻¹ range.
-
C-Br Stretching: The carbon-bromine stretching vibration is expected to be found in the far-infrared region, typically between 680 cm⁻¹ and 515 cm⁻¹. The exact position can be influenced by the substitution pattern of the aromatic ring.
Data Presentation: Predicted IR Absorption Bands
The following table summarizes the predicted key infrared absorption bands for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Strong, Broad | Alcohol | O-H Stretch (H-bonded) |
| 3100-3000 | Weak to Medium | Aromatic | C-H Stretch |
| 2950-2850 | Medium | Methylene | C-H Stretch |
| 1620-1580 | Medium to Weak | Aromatic/Furan | C=C Stretch |
| 1500-1450 | Medium to Weak | Aromatic/Furan | C=C Stretch |
| 1250-1180 | Strong | Furan | Asymmetric C-O-C Stretch |
| 1050-1000 | Strong | Primary Alcohol | C-O Stretch |
| 850-750 | Strong | Aromatic | C-H Out-of-plane Bend |
| 680-515 | Medium to Weak | Aryl Halide | C-Br Stretch |
Experimental Protocol: Acquiring the FTIR Spectrum
For researchers who have synthesized or acquired this compound, the following is a standard protocol for obtaining its Fourier-Transform Infrared (FTIR) spectrum.
Objective: To obtain a high-quality infrared spectrum of solid this compound for structural characterization.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Spatula and analytical balance
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous, fine powder is obtained.
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)
-
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum of the compound.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the spectral analysis of this compound.
Caption: Structure of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]
- 6. Benzofuran [webbook.nist.gov]
The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery
Introduction
Benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast array of natural products and synthetic molecules of significant pharmacological interest. The inherent versatility of the benzofuran scaffold has allowed for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the prominent biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, antidiabetic, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cancer progression, such as VEGFR-2, and the induction of apoptosis.[3][4][5]
Quantitative Anticancer Data
The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of several benzofuran derivatives against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-based chalcone | 4g | HCC1806 (Breast) | 5.93 | [3] |
| Benzofuran-based chalcone | 4g | HeLa (Cervical) | 5.61 | [3] |
| Benzofuran-based chalcone | 4n | HeLa (Cervical) | 3.18 | [3] |
| Chalcone benzofuran | 6d | VEGFR-2 Inhibition | 0.001 | [1] |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | [6] |
| 3-Amidobenzofuran | 28g | HCT-116 (Colon) | 5.20 | [6] |
| 1,2,3-Triazole | 50g | HCT-116 (Colon) | 0.87 | [6] |
| 1,2,3-Triazole | 50g | HeLa (Cervical) | 0.73 | [6] |
| 1,2,3-Triazole | 50g | A549 (Lung) | 0.57 | [6] |
| Oxindole-based benzofuran hybrid | 22d | MCF-7 (Breast) | 3.41 | [6] |
| Oxindole-based benzofuran hybrid | 22f | MCF-7 (Breast) | 2.27 | [6] |
| Halogenated Benzofuran | VIII | HL-60 (Leukemia) | 0.1 | [7] |
| Halogenated Benzofuran | VIII | K562 (Leukemia) | 5.0 | [7] |
| Benzofuran derivative | 1c | K562 (Leukemia) | ~20-85 | [7] |
| Benzofuran derivative | 1e | HeLa (Cervical) | ~20-85 | [7] |
| Benzofuran derivative | 2d | MOLT-4 (Leukemia) | ~20-85 | [7] |
| Benzofuran derivative | 3a | HUVEC (Normal) | ~20-85 | [7] |
| Benzofuran derivative | 3d | K562 (Leukemia) | ~20-85 | [7] |
| Benzofuran–nicotinonitrile hybrid | 3b | MCF-7 (Breast) | 7.53 | [8] |
| Benzofuran–nicotinonitrile hybrid | 3c | MCF-7 (Breast) | 9.17 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzofuran derivatives (test compounds)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2.
Caption: Inhibition of VEGFR-2 signaling by benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9][10][11] Their efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Quantitative Antimicrobial Data
The antimicrobial activity of benzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1 | Salmonella typhimurium | 12.5 | [9] |
| 1 | Escherichia coli | 25 | [9] |
| 1 | Staphylococcus aureus | 12.5 | [9] |
| 2 | Staphylococcus aureus | 25 | [9] |
| 5 | Penicillium italicum | 12.5 | [9] |
| 6 | Penicillium italicum | 12.5-25 | [9] |
| 6 | Colletotrichum musae | 12.5-25 | [9] |
| 6a | Bacillus subtilis | 6.25 | [12] |
| 6b | Staphylococcus aureus | 6.25 | [12] |
| 6f | Escherichia coli | 6.25 | [12] |
| Hydrophobic benzofuran analog | Escherichia coli | 0.39-3.12 | [10] |
| Hydrophobic benzofuran analog | Staphylococcus aureus | 0.39-3.12 | [10] |
| Hydrophobic benzofuran analog | Methicillin-resistant S.aureus | 0.39-3.12 | [10] |
| Hydrophobic benzofuran analog | Bacillus subtilis | 0.39-3.12 | [10] |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [11] |
| Benzofuran ketoxime derivative | Candida albicans | 0.625-2.5 | [11] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Benzofuran derivatives (test compounds)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compounds)
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri dishes. Once solidified, inoculate the surface of the agar with a standardized suspension of the test microorganism.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the benzofuran derivative solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature for the test microorganism for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[13][14]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of benzofuran derivatives is often assessed in vivo using models like the carrageenan-induced paw edema test in rodents.
| Compound | Assay | IC50 (µM) or % Inhibition | Reference |
| 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [9] |
| 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [9] |
| 6b | Carrageenan-induced paw edema (2h) | 71.10% | [12] |
| 6a | Carrageenan-induced paw edema (2h) | 61.55% | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is used to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Benzofuran derivatives (test compounds)
-
Positive control (e.g., indomethacin)
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping and Acclimatization: Acclimatize animals and divide them into control and treatment groups.
-
Compound Administration: Administer the benzofuran derivatives, positive control, or vehicle to the respective groups, typically orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.
Signaling Pathway: NF-κB and MAPK Inhibition
The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting these pathways.
References
- 1. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jopcr.com [jopcr.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(5-Bromo-1-benzofuran-2-yl)methanol: A Potential CYP2A6 Inhibitor for Smoking Cessation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the metabolic clearance of nicotine. Inhibition of this enzyme is a promising therapeutic strategy for smoking cessation, as it can increase nicotine bioavailability, reduce cravings, and decrease the number of cigarettes smoked. (5-Bromo-1-benzofuran-2-yl)methanol has been identified as a compound of interest for the rational design of novel CYP2A6 inhibitors. This technical guide provides a comprehensive overview of the potential of this compound as a CYP2A6 inhibitor, including a review of the inhibitory activity of structurally related compounds, detailed experimental protocols for inhibitor evaluation, and a proposed mechanism of action.
Introduction
Tobacco smoking remains a leading cause of preventable death worldwide. The addictive properties of tobacco are primarily due to nicotine, which is rapidly metabolized in humans by the cytochrome P450 2A6 (CYP2A6) enzyme. Individuals with slower CYP2A6 metabolism tend to smoke less and have an easier time quitting. Therefore, inhibiting CYP2A6 activity is a key strategy in the development of smoking cessation therapies.[1][2][3]
Benzofuran derivatives have emerged as a promising class of CYP2A6 inhibitors.[4] this compound, a member of this class, is noted for its potential in the design of novel CYP2A6 inhibitors aimed at reducing cigarette smoking. This document serves as a technical resource for researchers and drug development professionals interested in the evaluation and characterization of this and similar compounds.
Quantitative Analysis of CYP2A6 Inhibition by Benzofuran and Related Compounds
While specific quantitative inhibition data for this compound is not yet publicly available, the inhibitory activities of several structurally related benzofuran and furan-containing compounds against CYP2A6 have been reported. This data provides a strong rationale for investigating this compound and offers a benchmark for its potential potency.
| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |
| Menthofuran | Mechanism-Based Inactivator | - | 1.24 | [1] |
| 4-Methoxybenzofuran | - | 2.20 | - | [4] |
| Methoxsalen (8-methoxypsoralen) | Mechanism-Based Inhibitor | 0.47 | - | [4] |
| Chalepensin | Competitive / Mechanism-Based | 2.64 (KI) | - | [5] |
| β-Nicotyrine | Mechanism-Based Inactivator | - | 0.17 | [1] |
Proposed Mechanism of Action: Mechanism-Based Inactivation
Many furan-containing compounds, including menthofuran and certain furanocoumarins, are known to be mechanism-based inhibitors of P450 enzymes.[1][5][6] This type of inhibition involves the enzymatic bioactivation of the inhibitor to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. It is hypothesized that this compound may follow a similar mechanism.
The proposed pathway involves the oxidation of the furan ring of this compound by CYP2A6. This metabolic activation would generate a reactive intermediate, such as an epoxide or a furan-2-one derivative. This electrophilic metabolite can then form a covalent adduct with a nucleophilic residue in the active site of the CYP2A6 apoprotein, leading to the inactivation of the enzyme.[1]
Caption: Proposed mechanism-based inactivation of CYP2A6.
Experimental Protocols for Evaluation of CYP2A6 Inhibition
The following protocols are synthesized from established methodologies for assessing CYP2A6 inhibition.[5][6]
Reagents and Materials
-
Human liver microsomes (HLM) or recombinant human CYP2A6 expressed in baculovirus-infected insect cells (Supersomes™)
-
This compound (test inhibitor)
-
Coumarin (CYP2A6 probe substrate)
-
7-Hydroxycoumarin (metabolite standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) and other HPLC-grade solvents
-
96-well microplates
IC50 Determination (Direct Inhibition)
This experiment determines the concentration of the inhibitor required to reduce CYP2A6 activity by 50%.
Caption: Workflow for IC50 determination.
Detailed Steps:
-
Prepare inhibitor solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in potassium phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the CYP2A6 enzyme source (e.g., HLM at 0.2 mg/mL) and the inhibitor dilutions. Pre-incubate for 5 minutes at 37°C.
-
Reaction initiation: Start the reaction by adding a mixture of the probe substrate coumarin (at a concentration near its Km, e.g., 2 µM) and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 10-20 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Reaction termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of 7-hydroxycoumarin using a validated HPLC method with fluorescence detection.
-
Data analysis: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Mechanism-Based Inactivation (Time-Dependent Inhibition)
This assay determines if the inhibition is time-dependent and irreversible, which is characteristic of mechanism-based inhibitors.
Detailed Steps:
-
Primary incubation: Incubate the CYP2A6 enzyme with various concentrations of this compound and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C. A control incubation without the inhibitor is also included.
-
Dilution: After the primary incubation, dilute the mixture (e.g., 10 to 20-fold) into a secondary incubation mixture containing a high concentration of the probe substrate (coumarin) and additional NADPH. This dilution step minimizes the effect of any remaining reversible inhibitor.
-
Secondary incubation: Incubate the secondary reaction mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and analysis: Stop the reaction and analyze for 7-hydroxycoumarin formation as described in the IC50 protocol.
-
Data analysis: Plot the natural logarithm of the remaining enzyme activity versus the primary incubation time for each inhibitor concentration. The slope of each line represents the observed inactivation rate constant (kobs). Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel CYP2A6 inhibitors. The strong inhibitory activity of related benzofuran compounds provides a solid rationale for its further investigation. The experimental protocols detailed in this guide offer a clear path for the comprehensive evaluation of its inhibitory potential, including the determination of its potency (IC50) and its mechanism of action.
Future research should focus on obtaining empirical data for this compound's interaction with CYP2A6. Confirmation of mechanism-based inactivation would be a significant finding, suggesting a potent and long-lasting inhibitory effect. Subsequent studies could involve medicinal chemistry efforts to optimize the structure for improved potency and selectivity, as well as in vivo studies to assess its efficacy in modulating nicotine metabolism and smoking behavior. The insights gained from such studies will be crucial in advancing the development of new and effective smoking cessation therapies.
References
- 1. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (5-Bromo-1-benzofuran-2-yl)methanol in the Synthesis of Potent Aβ Fibril Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the significant, albeit indirect, role of (5-bromo-1-benzofuran-2-yl)methanol in the development of inhibitors targeting amyloid-beta (Aβ) fibril formation, a key pathological hallmark of Alzheimer's disease. While not a primary inhibitor itself, this compound serves as a crucial chemical intermediate for the synthesis of a series of potent (aminostyryl)benzofuran derivatives that demonstrate remarkable efficacy in inhibiting Aβ aggregation. This document provides a comprehensive overview of the synthesis, quantitative inhibitory data, and relevant experimental protocols for the resulting inhibitor compounds.
Introduction: The Benzofuran Scaffold in Alzheimer's Disease Research
The benzofuran nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. In the context of Alzheimer's disease, benzofuran derivatives have emerged as a promising class of molecules for therapeutic intervention.[1][2] Their planar structure allows them to interact with the Aβ peptide, thereby interfering with the conformational changes that lead to the formation of neurotoxic fibrils.[2] This guide focuses on a specific synthetic pathway where this compound is a key starting material for creating more complex and highly active (aminostyryl)benzofuran inhibitors.
Synthesis of (Aminostyryl)benzofuran Derivatives
This compound is a critical building block for the synthesis of various (aminostyryl)benzofuran derivatives. The general synthetic scheme involves a multi-step process, which is detailed below.
General Synthetic Pathway
The synthesis of the target (aminostyryl)benzofuran inhibitors from this compound typically follows these key steps:
-
Oxidation: The primary alcohol of this compound is oxidized to an aldehyde to form 5-bromo-1-benzofuran-2-carbaldehyde.
-
Wittig-Horner or Related Condensation: The resulting aldehyde is then reacted with a substituted phosphonium ylide or a similar reagent in a condensation reaction to introduce the styryl moiety. This step is crucial for creating the extended conjugated system of the final compounds.
-
Functional Group Interconversion/Substitution: The bromo-substituent at the 5-position can be further modified, for example, through palladium-catalyzed cross-coupling reactions, to introduce various amine-containing groups, leading to a library of (aminostyryl)benzofuran derivatives.
Quantitative Data: Aβ Fibril Inhibition
The inhibitory potency of the synthesized (aminostyryl)benzofuran derivatives against Aβ fibril formation is typically quantified using the Thioflavin T (ThT) fluorescence assay. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.[1]
| Compound ID | Structure | IC50 (µM) for Aβ Fibril Inhibition |
| 1i | 2-(4-(dimethylamino)styryl)-1-benzofuran | 0.07 |
| 1q | 2-(4-(diethylamino)styryl)-1-benzofuran | 0.08 |
| Curcumin | (Reference Compound) | 0.80 |
| IMSB | (Reference Compound) | 8.00 |
Table 1: Inhibitory activities of selected (aminostyryl)benzofuran derivatives against Aβ fibril formation, as determined by the Thioflavin T assay. Data sourced from Byun et al., 2008.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of (aminostyryl)benzofuran derivatives.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.[3][4]
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This change in fluorescence intensity is used to quantify the extent of fibril formation.
Protocol:
-
Preparation of Aβ Peptide: Lyophilized Aβ(1-42) peptide is first dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is in a monomeric state and to remove any pre-existing aggregates. The HFIP is then evaporated under a stream of nitrogen gas, and the resulting peptide film is stored at -20°C.
-
Assay Preparation: The Aβ peptide film is reconstituted in dimethyl sulfoxide (DMSO) and then diluted to a final concentration of 25 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Incubation with Inhibitors: The Aβ solution is incubated in the presence of varying concentrations of the test compounds (dissolved in DMSO) in a 96-well microplate. Control wells containing Aβ with DMSO vehicle are also prepared.
-
Thioflavin T Addition: After an incubation period (e.g., 24-48 hours) at 37°C with gentle agitation, a solution of Thioflavin T (e.g., 5 µM final concentration) is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[5]
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with test compounds to the control wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cell Viability
This assay is commonly used to assess the potential cytotoxicity of compounds on neuronal cell lines.[6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.
Protocol:
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y or PC12 cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours). Control wells with vehicle (DMSO) are also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration). The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Visualizations: Workflows and Pathways
Experimental Workflow for Screening Aβ Fibril Inhibitors
Caption: Experimental workflow for the synthesis and screening of Aβ fibril inhibitors.
Proposed Mechanism of Aβ Fibril Inhibition
References
- 1. Aminostyrylbenzofuran derivatives as potent inhibitors for Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 5. anaspec.com [anaspec.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Bromo-Benzofuran Compounds: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Among its numerous derivatives, those incorporating a bromine atom have garnered significant attention for their enhanced anticancer properties.[4][5] This technical guide provides a comprehensive overview of the anticancer potential of bromo-benzofuran compounds, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate ongoing research and drug development.
Quantitative Analysis of Cytotoxic Activity
The introduction of a bromine atom to the benzofuran structure, often on an alkyl or acetyl side chain, has been shown to significantly increase cytotoxic activity against various cancer cell lines.[4][6] This is potentially due to the ability of halogens to form "halogen bonds," which can improve binding affinity to biological targets.[1][4] The following tables summarize the in vitro cytotoxic efficacy of several bromo-benzofuran derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: In Vitro Cytotoxicity of Bromo-Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [4][5] |
| HL-60 (Leukemia) | 0.1 | [4][5] | |
| Bromo-derivative (14c) | HCT116 (Colon) | 3.27 | [3][7] |
| 8-bromo-3-{[phenylmethylidene]amino}benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Various Bacteria & Fungi | Not Specified | [8] |
Note: The data highlights the potent and, in some cases, selective anticancer activity of bromo-benzofuran compounds, particularly against leukemia and colon cancer cell lines.
Mechanisms of Action: Signaling Pathways
Bromo-benzofuran derivatives exert their anticancer effects through the modulation of multiple critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression.
p53-Dependent Cell Cycle Arrest and Apoptosis
A key mechanism of action for some benzofuran derivatives involves the activation of the p53 tumor suppressor pathway. One synthetic benzofuran lignan derivative, referred to as "Benfur," has been shown to induce cell death predominantly through a p53-dependent mechanism in Jurkat T-cells.[9][10] This compound leads to a G2/M phase cell cycle arrest by increasing the expression of p21 and cyclin B.[9][10][11] The activation of p53 also triggers apoptosis, as evidenced by the activation of caspase-3.[9][10]
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (5-Bromo-1-benzofuran-2-yl)methanol, a valuable intermediate in the development of novel therapeutics. The synthesis involves the reduction of 5-bromo-1-benzofuran-2-carbaldehyde using sodium borohydride. This method is a common and effective strategy for the preparation of benzofuran methanol derivatives, which are key structural motifs in many biologically active compounds.[1][2][3][4][5] The protocol described herein is straightforward and can be readily implemented in a standard organic synthesis laboratory.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that are widely distributed in natural products and synthetic molecules.[1][2][3][4][5] They exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties, making them attractive scaffolds in drug discovery.[1][4] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, such as inhibitors of Aβ fibril formation and novel CYP2A6 inhibitors.[6] The presented protocol outlines the chemical reduction of the corresponding aldehyde to afford the target alcohol. The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis, with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) being commonly employed reagents.[7]
Experimental Protocol
The synthesis of this compound is achieved through the reduction of 5-bromo-1-benzofuran-2-carbaldehyde.
Materials:
-
5-bromo-1-benzofuran-2-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-benzofuran-2-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Reduction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-bromo-1-benzofuran-2-carbaldehyde | [8] |
| Molecular Formula | C9H5BrO2 | [8] |
| Molecular Weight | 225.04 g/mol | [8] |
| Product | This compound | [6][9] |
| Molecular Formula | C9H7BrO2 | [9] |
| Molecular Weight | 227.05 g/mol | [9] |
| Typical Yield | 85-95% | Estimated based on similar reductions |
| Purity | >98% | [6] |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. scienceopen.com [scienceopen.com]
- 6. This compound | 38220-77-8 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. guidechem.com [guidechem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. The development of efficient and versatile synthetic methods to access this core structure is of significant interest in medicinal chemistry and materials science. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools for the construction of the benzofuran ring, offering high efficiency, functional group tolerance, and atom economy.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of benzofurans.
Sonogashira Coupling of o-Iodophenols and Terminal Alkynes followed by Intramolecular Cyclization
This is one of the most widely used and robust methods for the synthesis of 2-substituted and 2,3-disubstituted benzofurans. The reaction proceeds via a palladium- and copper-cocatalyzed Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (etherification) to form the benzofuran ring. This can often be performed as a one-pot procedure.[1][2]
Reaction Scheme:
Caption: General scheme for benzofuran synthesis via Sonogashira coupling.
Experimental Protocol:
General Procedure for the One-Pot Synthesis of 2-Substituted Benzofurans: [1][2]
To a dried Schlenk tube are added the o-iodophenol (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The terminal alkyne (1.2 mmol, 1.2 equiv), a suitable solvent (e.g., triethylamine or a mixture of DMF and a base), and a base (if not used as the solvent, e.g., K2CO3, 2.0 mmol, 2.0 equiv) are then added. The reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 4-24 h) and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired benzofuran.
Quantitative Data:
| Entry | o-Iodophenol | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | Et3N | 80 | 12 | 92 |
| 2 | 4-Methyl-2-iodophenol | 1-Hexyne | Pd(OAc)2/PPh3/CuI | K2CO3 | DMF | 100 | 8 | 85 |
| 3 | 4-Nitro-2-iodophenol | Cyclopropylacetylene | PdCl2(dppf) | Cs2CO3 | Dioxane | 90 | 16 | 78 |
| 4 | 2-Iodophenol | 3,3-Dimethyl-1-butyne | Pd/C | Et3N | Toluene | 110 | 24 | 88 |
Intramolecular Oxidative Cyclization of o-Allylphenols
The palladium-catalyzed intramolecular oxidative cyclization of o-allylphenols provides an efficient route to 2-methylbenzofurans. This reaction, often referred to as a Wacker-type cyclization, typically employs a Pd(II) catalyst and a co-oxidant to regenerate the active catalyst.[3]
Reaction Scheme:
Caption: Synthesis of 2-methylbenzofurans from o-allylphenols.
Experimental Protocol:
General Procedure for the Synthesis of 2-Methylbenzofurans: [3]
In a round-bottom flask, the o-allylphenol (1.0 mmol, 1.0 equiv) is dissolved in a suitable solvent such as DMF or a mixture of DMF and water. To this solution are added palladium(II) chloride (PdCl2) (0.05 mmol, 5 mol%) and a co-oxidant, such as copper(II) acetate (Cu(OAc)2) (2.0 mmol, 2.0 equiv), under an air or oxygen atmosphere. The reaction mixture is stirred at room temperature or elevated temperature (e.g., 60 °C) for the required time (e.g., 2-12 h). After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Entry | o-Allylphenol | Catalyst | Co-oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Allylphenol | PdCl2 | Cu(OAc)2 | DMF | 60 | 6 | 91 |
| 2 | 4-Methoxy-2-allylphenol | Pd(OAc)2 | Benzoquinone | THF | 50 | 8 | 85 |
| 3 | 4-Chloro-2-allylphenol | PdCl2 | CuCl2 | DMF/H2O | RT | 12 | 88 |
| 4 | 2-Allyl-3-methylphenol | Pd(TFA)2 | O2 | DMSO | 80 | 4 | 79 |
Domino Synthesis of Benzofurans
Palladium-catalyzed domino or tandem reactions offer a highly efficient approach to constructing complex molecules like benzofurans in a single step from simple starting materials, minimizing waste and purification steps. An example is the synthesis of 5-hydroxybenzofuran derivatives through a tandem C-H functionalization/cyclization strategy.[4]
Logical Workflow:
Caption: Workflow for domino synthesis of 5-hydroxybenzofurans.
Experimental Protocol:
General Procedure for the Synthesis of 5-Hydroxybenzofurans: [4]
In a sealed tube, benzoquinone (1.0 mmol, 1.0 equiv), the terminal alkyne (2.2 mmol, 2.2 equiv), and palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%) are combined in a suitable solvent such as 1,4-dioxane. The tube is sealed and the mixture is heated at a specified temperature (e.g., 100 °C) for a certain period (e.g., 12 h). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to give the desired 2,3-disubstituted 5-hydroxybenzofuran.
Quantitative Data:
| Entry | Benzoquinone | Terminal Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Benzoquinone | Phenylacetylene | Pd(OAc)2 | Dioxane | 100 | 12 | 82 |
| 2 | Methyl-1,4-benzoquinone | 1-Hexyne | PdCl2 | Toluene | 110 | 10 | 75 |
| 3 | 1,4-Benzoquinone | 4-Methoxyphenylacetylene | Pd(TFA)2 | Acetonitrile | 90 | 16 | 88 |
| 4 | 2,5-Dimethyl-1,4-benzoquinone | 1-Phenyl-1-propyne | Pd(OAc)2 | Dioxane | 100 | 14 | 70 |
These protocols provide a starting point for the synthesis of a variety of benzofuran derivatives. Optimization of reaction conditions such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields. Researchers should always consult the primary literature for more detailed information and safety precautions.
References
Application Notes and Protocols: Sonogashira Coupling for Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzofurans utilizing the Sonogashira coupling reaction. This powerful palladium and copper co-catalyzed cross-coupling reaction has become a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, offering a versatile and efficient pathway to the benzofuran scaffold, a privileged core structure in numerous biologically active compounds and natural products.[1][2][3]
The methodologies outlined below encompass one-pot and domino strategies, which streamline the synthesis by minimizing intermediate purification steps, thereby increasing overall efficiency and atom economy.[4][5][6] These protocols are applicable to a wide range of substrates, allowing for the synthesis of diverse and highly substituted benzofuran derivatives.
Core Concepts and Applications
The synthesis of benzofurans via Sonogashira coupling typically involves the reaction of a 2-halophenol (commonly 2-iodophenol) with a terminal alkyne.[7][8] The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. The initial Sonogashira coupling forms a 2-(alkynyl)phenol intermediate, which then undergoes an intramolecular cyclization (5-endo-dig) to afford the benzofuran ring system.[5]
Recent advancements have led to the development of domino or cascade reactions where the Sonogashira coupling is immediately followed by a cyclization reaction in a single pot, avoiding the isolation of the alkynylphenol intermediate.[4][5] These one-pot procedures are highly efficient and have been successfully applied to the total synthesis of natural products like vignafuran.
Key advantages of using Sonogashira coupling for benzofuran synthesis include:
-
High Efficiency: The reaction often proceeds with good to excellent yields.
-
Broad Substrate Scope: A wide variety of substituted 2-halophenols and terminal alkynes can be employed, allowing for the synthesis of a diverse library of benzofurans.[4][9]
-
Operational Simplicity: One-pot procedures are straightforward to set up and perform.[9]
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.[4]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the domino Sonogashira coupling and cyclization for benzofuran synthesis is depicted below. The process begins with the activation of the palladium(II) precatalyst to the active palladium(0) species. This is followed by the classical Sonogashira catalytic cycle and subsequent intramolecular cyclization.
Caption: Reaction mechanism for benzofuran synthesis.
A general workflow for carrying out the Sonogashira coupling for benzofuran synthesis in a research laboratory setting is outlined below.
Caption: General experimental workflow for benzofuran synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various benzofuran derivatives as reported in the literature.
Table 1: One-Pot Synthesis of 2-Arylbenzofurans from Aryl Halides and 2-Halophenols [4]
| Entry | Aryl Halide | 2-Halophenol | Product | Yield (%) |
| 1 | Iodobenzene | 2-Iodophenol | 2-Phenylbenzofuran | 85 |
| 2 | 4-Iodoanisole | 2-Iodophenol | 2-(4-Methoxyphenyl)benzofuran | 82 |
| 3 | 4-Iodotoluene | 2-Iodophenol | 2-(4-Tolyl)benzofuran | 88 |
| 4 | 1-Iodo-4-nitrobenzene | 2-Iodophenol | 2-(4-Nitrophenyl)benzofuran | 75 |
| 5 | 4-Iodobenzonitrile | 2-Iodophenol | 4-(Benzofuran-2-yl)benzonitrile | 78 |
Table 2: Domino Sonogashira Coupling/Cyclization of 2-Iodoarenes and Alkynes [5]
| Entry | 2-Iodoarene | Alkyne | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 81 |
| 2 | 2-Iodophenol | 1-Octyne | 2-Hexylbenzofuran | 72 |
| 3 | 2-Iodophenol | (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)benzofuran | 65 |
| 4 | 5-Methyl-2-iodophenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 85 |
| 5 | 4-Chloro-2-iodophenol | Phenylacetylene | 6-Chloro-2-phenylbenzofuran | 78 |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 2-Arylbenzofurans [4]
This protocol is adapted from a multicatalytic one-pot synthesis of 2-arylbenzofurans.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Halophenol (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Terminal alkyne source (e.g., ethynylbenzene)
Procedure:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-halophenol (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.
Protocol 2: General Procedure for Domino Sonogashira Coupling/Cyclization Reactions [5]
This protocol describes a domino reaction for the synthesis of benzofuran derivatives.
Materials:
-
2-Iodoarene (e.g., 2-iodophenol, 0.50 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 0.60 mmol)
-
Palladium complex (e.g., PEPPSI-type catalyst, 2 mol%)
-
Base (e.g., K₃PO₄, 1.00 mmol)
-
Solvent (e.g., DMSO, 2 mL)
Procedure:
-
In a reaction vial, add the 2-iodoarene (0.50 mmol), terminal alkyne (0.60 mmol), and K₃PO₄ (1.00 mmol).
-
Add the palladium complex (2 mol%) and DMSO (ca. 2 mL).
-
Heat the resulting reaction mixture at 90 °C for 10 hours in an open-air atmosphere.
-
Cool the reaction mixture to room temperature and quench with water (ca. 20 mL).
-
Extract the resulting mixture with EtOAc (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the pure benzofuran derivative.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents can be toxic and flammable. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions under an inert atmosphere require proper handling techniques for Schlenk lines or glove boxes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Acid-Catalyzed Cyclodehydration of α-Phenoxy Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acid-catalyzed cyclodehydration of α-phenoxy ketones, a powerful reaction for the synthesis of substituted benzofurans and related heterocyclic compounds. The resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.
Introduction
The acid-catalyzed cyclodehydration of α-phenoxy ketones is a classic and efficient method for the synthesis of benzofurans. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of the ketone onto the adjacent aromatic ring of the phenoxy group, followed by dehydration to form the furan ring. A particularly effective catalyst for this transformation is Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), which acts as both a strong Brønsted acid and a powerful dehydrating agent.[1][2] The reaction is valued for its generally high yields, operational simplicity, and the ability to tolerate a range of functional groups, making it a valuable tool in synthetic organic chemistry.
Applications in Drug Development
The benzofuran and dibenzofuran cores synthesized through this methodology are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of natural products and synthetic compounds with significant biological activities.[3][4] These activities include:
-
Anticancer Activity: Many dibenzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5]
-
Antibacterial and Antifungal Properties: The heterocyclic system is a key pharmacophore in agents targeting microbial infections.[3][5]
-
Anti-inflammatory Effects: Certain benzofuran derivatives have been identified as inhibitors of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[4]
-
Other Therapeutic Areas: Dibenzofuran-containing molecules have also been investigated for their potential as anti-malarial, anti-allergic, and anti-HIV-1 agents.[3][5]
The acid-catalyzed cyclodehydration of α-phenoxy ketones provides a direct and efficient route to access a library of substituted benzofurans for structure-activity relationship (SAR) studies in the pursuit of new therapeutic agents.
Reaction Mechanism and Experimental Workflow
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The workflow involves the synthesis of the α-phenoxy ketone precursor followed by the acid-catalyzed cyclization.
Caption: Mechanism of acid-catalyzed cyclodehydration.
Caption: General experimental workflow for benzofuran synthesis.
Quantitative Data
The yields of the acid-catalyzed cyclodehydration are generally moderate to excellent and are influenced by the electronic nature of the substituents on the phenol ring.[2]
| Entry | Phenol Precursor | Product | Reaction Temp. (°C) | Yield (%) |
| 1 | 2-Phenoxyacetophenone | 3-Phenylbenzofuran | 45 | 95 |
| 2 | 2-(p-Tolyloxy)acetophenone | 5-Methyl-3-phenylbenzofuran | 45 | 96 |
| 3 | 2-(4-Methoxyphenoxy)acetophenone | 5-Methoxy-3-phenylbenzofuran | 45 | 98 |
| 4 | 2-(4-Chlorophenoxy)acetophenone | 5-Chloro-3-phenylbenzofuran | 45 | 90 |
| 5 | 2-(4-Bromophenoxy)acetophenone | 5-Bromo-3-phenylbenzofuran | 45 | 88 |
| 6 | 2-(4-Nitrophenoxy)acetophenone | 5-Nitro-3-phenylbenzofuran | 90 | 75 |
| 7 | 2-(2-Methoxyphenoxy)acetophenone | 7-Methoxy-3-phenylbenzofuran | 45 | 92 |
| 8 | 2-(2-Chlorophenoxy)acetophenone | 7-Chloro-3-phenylbenzofuran | 45 | 85 |
| 9 | 2-(Naphthalen-2-yloxy)acetophenone | 3-Phenylnaphtho[2,1-b]furan | 45 | 93 |
Data adapted from Ma, Z. et al. Journal of Chemical Research, 2020.[2]
Experimental Protocols
Safety Precaution: Eaton's reagent is highly corrosive and a strong dehydrating agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: Preparation of Eaton's Reagent (10% w/w P₂O₅ in MeSO₃H)
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MeSO₃H)
-
Anhydrous conditions (e.g., nitrogen atmosphere)
-
Stirring apparatus
Procedure:
-
To a flask under a nitrogen atmosphere, add methanesulfonic acid.
-
Slowly and portion-wise, add phosphorus pentoxide to the methanesulfonic acid with vigorous stirring. A slight exotherm may be observed, which can be controlled by the rate of addition.[6][7]
-
Continue stirring the mixture at ambient temperature for several hours until the phosphorus pentoxide is fully dissolved, resulting in a clear, viscous solution.[6][7]
-
Store the freshly prepared Eaton's reagent in an airtight container under a nitrogen atmosphere.
Protocol 2: Synthesis of α-Phenoxy Ketone (e.g., 2-Phenoxyacetophenone)
Materials:
-
Phenol
-
α-Bromoacetophenone
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine phenol (1.0 equiv.), α-bromoacetophenone (1.0 equiv.), and potassium carbonate (1.5 equiv.) in acetone.
-
Heat the mixture to reflux with stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by recrystallization or column chromatography to yield the pure α-phenoxy ketone.
Protocol 3: General Procedure for Acid-Catalyzed Cyclodehydration of α-Phenoxy Ketones
Materials:
-
α-Phenoxy ketone
-
Eaton's reagent (freshly prepared)
-
Round-bottom flask
-
Stirring apparatus
-
Ice-water bath
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place the desired volume of Eaton's reagent.[2]
-
Bring the reagent to the specified reaction temperature (see table above) using an oil or water bath.
-
Add the α-phenoxy ketone (1.0 equiv.) to the stirred Eaton's reagent in one portion.[2]
-
Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with stirring.[2]
-
Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction).
-
Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and water.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzofuran product can be purified by column chromatography on silica gel.
References
- 1. Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton’s reagent | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-1-benzofuran-2-yl)methanol is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Benzofuran derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][3][4][5] This document provides detailed experimental protocols for the synthesis and potential applications of this compound and its derivatives, targeting researchers in organic synthesis and drug development.
Chemical Properties
| Property | Value |
| CAS Number | 38220-77-8 |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, methanol, and dichloromethane. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to this compound starting from the commercially available 5-bromobenzofuran-2-carboxylic acid. The synthesis involves the reduction of the carboxylic acid to the corresponding alcohol.
Materials:
-
5-Bromobenzofuran-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 5-bromobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or BH₃·THF (2.0 - 3.0 eq) to the stirred suspension.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). Alternatively, for BH₃·THF, slowly add methanol to quench the excess borane, followed by careful addition of 1 M HCl.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: Application in Suzuki Cross-Coupling Reactions
This compound can be utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents at the 5-position of the benzofuran ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Diagram of the Suzuki Coupling Workflow:
Caption: Suzuki cross-coupling workflow.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
Derivatives of this compound can be screened for their cytotoxic effects on cancer cell lines using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DOT Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Data Presentation: Biological Activity of Benzofuran Derivatives
The following tables summarize the reported biological activities of various benzofuran derivatives to provide a comparative context for the potential applications of this compound derivatives.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Halogenated Benzofurans | HeLa (Cervical Carcinoma) | 1.136 | [3] |
| Halogenated Benzofurans | K562 (Leukemia) | 5.0 | [6] |
| Halogenated Benzofurans | HL60 (Leukemia) | 0.1 | [6] |
| Benzofuran-N-Aryl Piperazine Hybrids | A549 (Lung Carcinoma) | 0.12 | [3] |
| Benzofuran-N-Aryl Piperazine Hybrids | SGC7901 (Gastric Cancer) | 2.75 | [3] |
| Nitrile-containing Benzofurans | HCT-116 (Colon) | 10.84 | [7] |
| Nitrile-containing Benzofurans | HePG2 (Liver) | 16.08 |[7] |
Table 2: Enzyme Inhibitory Activity of Benzofuran Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Oxadiazole-based Furans | Tyrosinase | 11 - 49.5 | [8] |
| Benzofuran-Azacyclic Hybrids | Acetylcholinesterase (AChE) | Varies | [9] |
| Nitrile-containing Benzofurans | EGFR TK | 0.81 - 1.12 |[7] |
Table 3: Inhibition of Aβ Fibril Formation by Benzofuran Derivatives
| Compound Class | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Aminostyrylbenzofurans | Thioflavin T (ThT) Assay | 0.07 - 0.08 | [4] |
| Benzofuran-based Hybrids | UV-vis measurements | 7 - 12.5 |[1] |
Signaling Pathway Visualization
Benzofuran derivatives have been shown to exert their anticancer effects by targeting various signaling pathways. For instance, some derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] The diagram below illustrates a simplified representation of the EGFR signaling pathway that can be targeted.
DOT Diagram of a Simplified EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and potential inhibition by benzofuran derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aminostyrylbenzofuran derivatives as potent inhibitors for Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (5-Bromo-1-benzofuran-2-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-1-benzofuran-2-yl)methanol is a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of benzofuran derivatives. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The incorporation of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the benzofuran ring provides strategic points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Derivatives of this compound have demonstrated promising potential in various areas of drug discovery, including oncology, neurodegenerative diseases, and inflammation.[3][4][5] Their biological activities are often attributed to their ability to interact with key cellular targets and modulate critical signaling pathways.
Key Applications in Drug Discovery
Anticancer Agents
Benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines.[6][7] One important class of derivatives synthesized from this compound are chalcones. These compounds, characterized by an α,β-unsaturated ketone system, have been investigated for their potential to inhibit cancer cell proliferation.
Mechanism of Action: The anticancer effects of these derivatives are often linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival, such as the Pim-1 kinase and mTOR pathways.[4][8][9]
Inhibitors of Amyloid-β Fibril Formation for Alzheimer's Disease
The aggregation of amyloid-beta (Aβ) peptides into fibrillar plaques is a hallmark of Alzheimer's disease. Aminostyrylbenzofuran derivatives, which can be synthesized from this compound, have emerged as potent inhibitors of Aβ fibril formation.[5][10]
Mechanism of Action: These compounds are thought to bind to Aβ peptides, interfering with the conformational changes required for aggregation and fibrillogenesis.[11]
Modulators of Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.[12]
Mechanism of Action: By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators.
CYP2A6 Inhibition
Cytochrome P450 2A6 (CYP2A6) is an enzyme involved in the metabolism of nicotine. Inhibition of CYP2A6 can lead to reduced smoking.[13] this compound can be used to synthesize compounds for screening as potential CYP2A6 inhibitors.
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives (Chalcones)
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3a-f (general) | MCF-7 (Breast Cancer) | Varies | [14] |
| 3a-f (general) | PC-3 (Prostate Cancer) | Varies | [14] |
| Benzofuran-chalcone hybrid 4g | HeLa (Cervical Cancer) | 5.61 | [15] |
| Benzofuran-chalcone hybrid 4l | HeLa (Cervical Cancer) | 6.19 | [15] |
| Benzofuran-chalcone hybrid 4n | HeLa (Cervical Cancer) | 3.18 | [15] |
| Benzofuran-chalcone hybrid 4q | HeLa (Cervical Cancer) | 4.95 | [15] |
Table 2: Inhibition of Aβ Fibril Formation by Aminostyrylbenzofuran Derivatives
| Compound ID | Inhibition of Aβ Fibril Formation IC50 (µM) | Reference |
| 1i | 0.07 | [5][16] |
| 1q | 0.08 | [5][16] |
| Curcumin (Reference) | 0.80 | [5][16] |
| IMSB (Reference) | 8.00 | [5][16] |
Experimental Protocols
Protocol 1: Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone (Precursor for Chalcones)
This protocol describes the synthesis of the ketone precursor required for the Claisen-Schmidt condensation to form chalcones, starting from a derivative of this compound.
Materials:
-
5-Bromosalicylaldehyde
-
Chloroacetone
-
Potassium hydroxide
-
Methanol
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-bromosalicylaldehyde and chloroacetone in methanol.
-
Add a solution of potassium hydroxide in methanol dropwise to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/DMF solution to obtain colorless blocks of 1-(5-bromo-1-benzofuran-2-yl)ethanone.[16][17]
Protocol 2: Synthesis of 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)propenone (Chalcone) via Claisen-Schmidt Condensation
Materials:
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide solution (e.g., 40%)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1-(5-bromo-1-benzofuran-2-yl)ethanone (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous potassium hydroxide solution dropwise with constant stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash thoroughly with water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of (E)-2-(4-(dimethylamino)styryl)-5-bromo-1-benzofuran (Aminostyrylbenzofuran)
This protocol outlines a general method that can be adapted for the synthesis of aminostyrylbenzofurans from 5-bromo-1-benzofuran-2-carbaldehyde, which can be obtained by the oxidation of this compound.
Materials:
-
5-Bromo-1-benzofuran-2-carbaldehyde
-
(4-(Dimethylamino)benzyl)triphenylphosphonium bromide
-
Sodium hydride
-
Anhydrous Tetrahydrofuran (THF)
-
Stirring apparatus under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure (Wittig Reaction):
-
To a suspension of sodium hydride in anhydrous THF, add (4-(dimethylamino)benzyl)triphenylphosphonium bromide in portions at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of 5-bromo-1-benzofuran-2-carbaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Thioflavin T (ThT) Assay for Inhibition of Aβ Aggregation
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Test compounds (aminostyrylbenzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a peptide film.
-
Reconstitute the Aβ(1-42) peptide film in a small volume of DMSO and then dilute to the desired final concentration in the assay buffer to prepare the monomeric Aβ solution.
-
In a 96-well black microplate, add the Aβ(1-42) solution.
-
Add the test compound at various concentrations. Include a control with vehicle (e.g., DMSO) only.
-
Add Thioflavin T to each well to a final concentration of ~10-20 µM.
-
Incubate the plate at 37 °C with gentle shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
The percentage inhibition of Aβ aggregation can be calculated by comparing the fluorescence of the wells with the test compound to the control wells.
-
Determine the IC50 value from the dose-response curve.
Protocol 5: CYP2A6 Inhibition Assay using Coumarin 7-Hydroxylation
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2A6
-
Coumarin (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (benzofuran derivatives)
-
Acetonitrile (for reaction termination)
-
7-Hydroxycoumarin (umbelliferone) standard
-
HPLC system with a fluorescence detector (Excitation ~370 nm, Emission ~450 nm) or a microplate reader.
Procedure:
-
Prepare a master mix containing the buffer, NADPH regenerating system, and human liver microsomes or recombinant CYP2A6.
-
Pre-incubate the master mix at 37 °C for a few minutes.
-
Add the test compound at various concentrations to the wells of a microplate. Include a control with vehicle only.
-
Initiate the reaction by adding coumarin to a final concentration of ~2 µM.
-
Incubate the reaction at 37 °C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of 7-hydroxycoumarin using HPLC with fluorescence detection or a fluorescence microplate reader.
-
Calculate the percentage of CYP2A6 inhibition by comparing the rate of 7-hydroxycoumarin formation in the presence of the test compound to the control.
-
Determine the IC50 value from the dose-response curve.[12]
Visualization of Signaling Pathways and Workflows
Pim-1 Kinase Signaling Pathway in Cancer
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Benzofuran Derivatives.
mTOR Signaling Pathway in Cancer
Caption: mTOR Signaling Pathway and Inhibition by Benzofuran Derivatives.
NF-κB Signaling Pathway in Inflammation
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sequential Continuous-Flow Synthesis of 3-Aryl Benzofuranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anaspec.com [anaspec.com]
- 16. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]
Application of (5-Bromo-1-benzofuran-2-yl)methanol in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-1-benzofuran-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of derivatives with significant pharmacological potential. The benzofuran scaffold itself is a constituent of numerous natural products and clinically approved drugs, known to exhibit a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of a bromine atom at the 5-position of the benzofuran ring often enhances the biological efficacy of the resulting molecules, making this compound a valuable starting material for the development of novel therapeutic agents.
This document provides detailed application notes on the utilization of this compound in the synthesis of potent anticancer and antimicrobial agents. It includes experimental protocols for the synthesis of key intermediates and final compounds, as well as methodologies for their biological evaluation.
Synthetic Applications
This compound can be readily transformed into key intermediates, such as 2-acetyl-5-bromobenzofuran, which are pivotal for the synthesis of various bioactive molecules, including chalcones and other heterocyclic systems. A plausible synthetic route involves the oxidation of the primary alcohol to a ketone, followed by condensation reactions to build molecular complexity.
Application Notes: Evaluating the Anti-cancer Potential of Benzofuran Derivatives Using Cell Viability Assays
Introduction
Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-cancer properties.[1][2][3] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making them promising candidates for novel therapeutic agents.[1][4] The mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and extrinsic apoptosis pathways.[1][5][6] This document provides detailed protocols for assessing the cytotoxic effects of benzofuran derivatives on cancer cells using common cell viability assays and presents a summary of their reported anti-cancer activities.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The anti-cancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of several benzofuran derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Various Benzofuran Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | MTT Assay | 0.057 | [1] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | MTT Assay | 0.051 | [1] |
| Benzofuran-isatin conjugate 5a | SW-620 (Colon Cancer) | Not Specified | 8.7 | [1] |
| Benzofuran-isatin conjugate 5d | SW-620 (Colon Cancer) | Not Specified | 6.5 | [1] |
| Benzofuran-isatin conjugate 5a | HT-29 (Colon Cancer) | Not Specified | 9.4 | [1] |
| Benzofuran-isatin conjugate 5d | HT-29 (Colon Cancer) | Not Specified | 9.8 | [1] |
| Derivative 16 | A549 (Lung Cancer) | Not Specified | 0.12 | [2] |
| Derivative 16 | SGC7901 (Gastric Cancer) | Not Specified | 2.75 | [2] |
| Compound 17i | MCF-7 (Breast Cancer) | Not Specified | 2.90 | [7] |
| Compound 17i | MGC-803 (Gastric Cancer) | Not Specified | 5.85 | [7] |
| Compound 17i | H460 (Lung Cancer) | Not Specified | 2.06 | [7] |
| Compound 17i | A549 (Lung Cancer) | Not Specified | 5.74 | [7] |
| Compound 2 | MCF-7 (Breast Cancer) | SRB & ATP assays | 9.37 | [8][9] |
| Compound 4 | MCF-7 (Breast Cancer) | SRB & ATP assays | 2.71 | [8][9] |
| Compound 2 | MDA-MB-231 (Breast Cancer) | SRB & ATP assays | 5.36 | [8][9] |
| Compound 4 | MDA-MB-231 (Breast Cancer) | SRB & ATP assays | 2.12 | [8][9] |
| Compound 2 | A549 (Lung Cancer) | SRB & ATP assays | 3.23 | [8][9] |
| Compound 4 | A549 (Lung Cancer) | SRB & ATP assays | 2.21 | [8][9] |
| Compound 2 | H1299 (Lung Cancer) | SRB & ATP assays | 6.07 | [8][9] |
| Compound 4 | H1299 (Lung Cancer) | SRB & ATP assays | 2.92 | [8][9] |
Experimental Protocols
Two widely used methods for assessing cell viability following treatment with benzofuran derivatives are the MTT assay and the Trypan Blue exclusion assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[10]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Benzofuran derivative (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions.[1] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][11]
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Trypan Blue Exclusion Assay
The Trypan Blue exclusion test is used to differentiate viable from non-viable cells.[12][13] Live cells with intact cell membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[12][13][14]
Materials:
-
Cell suspension
-
Hemocytometer and coverslip
-
Microscope
-
Pipettes and tips
Protocol:
-
Cell Preparation: Obtain a single-cell suspension of the treated and control cells.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[14]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[12][13] Counting should be done within 5 minutes to avoid inaccurate results due to dye-induced toxicity.[12][13]
-
Loading Hemocytometer: Load 10 µL of the stained cell suspension into a hemocytometer.[12][14]
-
Cell Counting: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[12][14]
Visualizations
Signaling Pathways
Benzofuran derivatives can induce cell death through various signaling pathways. The diagrams below illustrate two common pathways targeted by these compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives, leading to decreased cell proliferation and survival, and induction of apoptosis.
Caption: Induction of the extrinsic apoptosis pathway by benzofuran derivatives through the activation of death receptors.
Experimental Workflows
The following diagrams outline the workflows for the MTT and Trypan Blue exclusion assays.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Trypan Blue exclusion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]
- 9. Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells [acikerisim.uludag.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Benzofuran Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry due to its presence in numerous natural products and its diverse range of biological activities.[1] Derivatives of benzofuran have garnered significant attention as potential anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][2] The evaluation of the cytotoxic potential of novel benzofuran derivatives is a critical step in the drug discovery and development process.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases, such as succinate dehydrogenase, that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2][3][6] The amount of formazan produced is directly proportional to the number of living cells.[3] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[2][6]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of benzofuran derivatives on cultured mammalian cells.
Data Presentation: Quantitative Parameters for MTT Assay
A summary of key quantitative data for performing an MTT assay with benzofuran derivatives is provided in the table below. These values are starting points and may require optimization for specific cell lines and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Dependent on the cell line's growth rate. The optimal number should be in the linear portion of the growth curve.[7] |
| Benzofuran Concentration | 0.1 µM - 100 µM (or higher) | A wide range of concentrations should be tested to determine the IC50 value. Some benzofuran derivatives show activity in the low micromolar range.[1][8] |
| Incubation Time with Benzofuran | 24, 48, or 72 hours | Time-dependent effects should be evaluated.[9] |
| MTT Reagent Concentration | 0.5 mg/mL | A commonly used final concentration.[6] |
| Incubation Time with MTT | 2 - 4 hours | Should be sufficient for visible purple precipitate to form.[7] |
| Solubilization Agent | DMSO, Acidified Isopropanol, or SDS solution | DMSO is a common and effective solvent.[3] |
| Absorbance Wavelength | 570 nm | A reference wavelength of >650 nm can be used to subtract background absorbance.[2][7] |
Experimental Protocol: MTT Assay for Benzofuran Cytotoxicity
This protocol outlines the step-by-step methodology for assessing the cytotoxicity of benzofuran derivatives.
Materials and Reagents
-
Benzofuran derivative(s) of interest
-
Mammalian cell line of choice (e.g., HeLa, K562, MOLT-4)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile, light-protected container for MTT solution
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)[9]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count.
-
For suspension cells, directly count the cells from the culture flask.
-
Seed a consistent number of cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium into each well of a 96-well plate.
-
Incubate the plate for approximately 24 hours to allow cells to attach (for adherent cells) and enter the exponential growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the benzofuran derivative in a suitable solvent like DMSO.
-
Prepare serial dilutions of the benzofuran derivative in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and replace it with 100 µL of medium containing the various concentrations of the benzofuran derivative. For suspension cells, add the compound directly to the wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the benzofuran.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells.
-
-
-
Incubation with Compound:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
-
Addition of MTT Reagent:
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm if desired.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of the benzofuran derivative to generate a dose-response curve.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve using software like GraphPad Prism or by linear regression analysis in Excel.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for assessing benzofuran cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Benzofuran-Induced Apoptosis Signaling Pathway
Many benzofuran derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[1] The diagram below illustrates a simplified representation of this signaling cascade.
Caption: Benzofuran-induced intrinsic apoptosis pathway.
Troubleshooting Common Issues in the MTT Assay
For reliable and reproducible results, it is crucial to be aware of potential pitfalls and how to address them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of culture medium.[6] - Phenol red in the medium can interfere.[2] - The test compound is colored or interacts with MTT.[6] | - Use fresh, sterile reagents. - Use a serum-free or phenol red-free medium during the MTT incubation step.[2][6] - Include control wells with the compound in cell-free media to subtract its intrinsic absorbance. |
| Low Absorbance/Weak Signal | - Low cell number.[7] - Insufficient MTT incubation time. - Incomplete solubilization of formazan crystals.[6] | - Optimize the initial cell seeding density.[7] - Increase the MTT incubation time. - Ensure thorough mixing after adding the solubilization solvent; an orbital shaker can be beneficial.[6] |
| High Variability Between Replicates | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the 96-well plate. | - Ensure the cell suspension is homogenous before seeding. - Use calibrated pipettes and consistent pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile PBS or water to minimize evaporation. |
| MTT Toxicity | - High concentrations of MTT can be toxic to some cell lines.[6] | - Optimize the MTT concentration; a starting point of 0.5 mg/mL is recommended.[6] - Keep the MTT incubation time as short as necessary. |
By following this detailed protocol and considering the potential for optimization and troubleshooting, researchers can effectively utilize the MTT assay to obtain reliable and reproducible data on the cytotoxic properties of novel benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-1-benzofuran-2-yl)methanol is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives, particularly those containing halogens like bromine, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The introduction of a bromine atom to the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[1][4][5] These compounds often exert their effects through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[4][6][7]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, drawing upon established protocols for analogous brominated benzofuran derivatives. The following sections detail methodologies for assessing cytotoxicity, apoptosis induction, and potential enzyme inhibition, along with templates for data presentation and visualization of relevant biological pathways.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for cytotoxicity. The following table summarizes representative IC50 values for structurally related brominated benzofuran derivatives to provide a comparative context for experimental findings.
Table 1: Cytotoxicity of Brominated Benzofuran Derivatives Against Various Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| Bromo-benzofuran Derivative 1 | K562 | Chronic Myeloid Leukemia | 5 |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 | |
| Bromo-benzofuran Derivative 2 | A549 | Lung Adenocarcinoma | 16.4 |
| Bromo-benzofuran Derivative 3 | HCT116 | Colon Cancer | 3.27 |
| Bromo-benzofuran Derivative 4 | HeLa | Cervical Cancer | 25 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 180 | |
| Bromo-benzofuran Derivative 5 | HepG2 | Liver Carcinoma | 12.4 (µg/mL) |
Note: The data presented are for structurally related brominated benzofuran compounds and serve as a reference. Actual IC50 values for this compound must be determined experimentally.[2][4][5]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[4][8]
Protocol 1: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.
Caption: Experimental workflow for in vitro evaluation of this compound.
Many brominated benzofuran derivatives have been shown to induce apoptosis through the intrinsic pathway, which is often regulated by the PI3K/Akt/mTOR signaling cascade.[7] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by bromo-benzofurans.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of benzofuran derivatives, a class of heterocyclic compounds demonstrating significant potential in the development of new antimicrobial agents. The following sections detail the antimicrobial activity of various benzofuran compounds against a range of pathogenic bacteria and fungi, presented in clear, comparative data tables. Furthermore, detailed experimental protocols for key antimicrobial susceptibility testing methods are provided to ensure reproducibility and standardization of screening assays.
Introduction
Benzofuran and its derivatives are prominent scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The emergence of multidrug-resistant microbial strains necessitates the discovery and development of novel antimicrobial agents. Benzofuran derivatives have shown promise as a versatile structural framework for the design of potent new drugs to combat these challenging pathogens.[4] This document summarizes key findings on their antimicrobial efficacy and provides standardized protocols for their evaluation.
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
The antimicrobial efficacy of various benzofuran derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Benzofuran Amide (6a) | 6.25 µg/mL | 6.25 µg/mL | 6.25 µg/mL | - | [1] |
| Benzofuran Amide (6b) | 6.25 µg/mL | 6.25 µg/mL | 6.25 µg/mL | - | [1] |
| Benzofuran Amide (6f) | 6.25 µg/mL | 6.25 µg/mL | 6.25 µg/mL | - | [1] |
| Benzofuran Amides (6c, 6d, 6e) | 25 - 100 µg/mL | 25 - 100 µg/mL | 25 - 100 µg/mL | - | [1] |
| Hydrophobic Benzofuran Analogs | 0.39 - 3.12 µg/mL (MIC80) | 0.39 - 3.12 µg/mL (MIC80) | 0.39 - 3.12 µg/mL (MIC80) | - | [5][6] |
| Hydroxyl-substituted (C-6) Derivatives (15, 16) | 0.78 - 3.12 µg/mL (MIC80) | 0.78 - 3.12 µg/mL (MIC80) | 0.78 - 3.12 µg/mL (MIC80) | - | [2] |
| Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl (C-2) Derivatives | 0.78 - 6.25 µg/mL (MIC80) | 0.78 - 6.25 µg/mL (MIC80) | 0.78 - 6.25 µg/mL (MIC80) | - | [2] |
| Benzofuran Ketoxime (38) | 0.039 µg/mL | - | - | - | [2] |
| Aza-benzofuran (1) | 12.5 µg/mL | - | 25 µg/mL | - | [7][8] |
| Aza-benzofuran (2) | 25 µg/mL | - | - | - | [7][8] |
| Compound V40 | - | - | - | - | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans | Aspergillus niger | Penicillium italicum | Colletotrichum musae | Reference |
| Benzofuran Amide (6a) | - | Moderate to strong inhibition | - | - | [1] |
| Benzofuran Ketoxime Derivatives | 0.625 - 2.5 µg/mL | - | - | - | [2] |
| Fused Benzofuran Derivatives (30) | - | - | - | - | [2] |
| Oxa-benzofuran (5) | - | - | 12.5 µg/mL | 12.5 - 25 µg/mL | [7][8] |
| Oxa-benzofuran (6) | - | - | 12.5 µg/mL | 12.5 - 25 µg/mL | [7][8] |
Table 3: Zone of Inhibition of Benzofuran Derivatives
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Benzofuran Amide (6b) | 24 mm | 24 mm | [1] |
| 1-(thiazol-2-yl)pyrazoline (19) | 20 mm | 25 mm | [2] |
Experimental Protocols
Detailed methodologies for the antimicrobial screening of benzofuran compounds are provided below. These protocols are based on established and widely used methods in microbiology.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test benzofuran compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., Dimethyl Sulfoxide - DMSO)
Procedure:
-
Compound Preparation: Dissolve the benzofuran compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the wells of a 96-well plate containing the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic.
-
Negative Control: A well containing only the broth and inoculum (no compound).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][8]
Protocol 2: Agar Well Diffusion (Cup-Plate) Method
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[1][3]
Materials:
-
Test benzofuran compounds
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cork borer or well cutter
-
Positive control (standard antibiotic)
-
Solvent control (e.g., DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Aseptically swab the entire surface of the agar plate with the microbial inoculum adjusted to a 0.5 McFarland standard.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into the wells.
-
Controls: Add the positive control and solvent control to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of benzofuran compounds.
Logical Relationship of Antimicrobial Assay Components
Caption: Factors influencing the outcome of antimicrobial assays.
References
- 1. jopcr.com [jopcr.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis and Potential Applications of (Aminostyryl)benzofurans
Introduction
(Aminostyryl)benzofurans represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a core structure in many biologically active natural products and synthetic drugs, known to exhibit a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The addition of an aminostyryl moiety can enhance these properties and introduce new functionalities, such as the ability to inhibit amyloid-beta fibril formation, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[4] This document provides a detailed protocol for the two-step synthesis of (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran from (5-Bromo-1-benzofuran-2-yl)methanol, a readily accessible starting material.
Potential Applications
-
Anticancer Agents: Benzofuran derivatives have shown potent activity against various cancer cell lines. The compounds synthesized via this protocol can be screened for their cytotoxic effects against panels of human cancer cells, such as MCF-7 (breast) and HeLa (cervical).[2][5][6]
-
Antimicrobial Agents: The inherent antimicrobial properties of the benzofuran nucleus suggest that these novel derivatives could be effective against a range of bacterial and fungal pathogens.[1][7][8]
-
Neuroprotective Agents: Aminostyrylbenzofurans have been identified as potent inhibitors of Aβ fibril formation, a key pathological hallmark of Alzheimer's disease.[4][9] The synthesized compounds are therefore valuable candidates for further investigation in this area.
Experimental Protocols
This section details the two-step synthetic procedure for the preparation of (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran.
Step 1: Oxidation of this compound to 5-Bromo-1-benzofuran-2-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for benzylic alcohols.
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for prolonged reactions)
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material) in a round-bottom flask, add activated manganese dioxide (5.0-10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours). If the reaction is slow, gentle heating to reflux may be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Bromo-1-benzofuran-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure aldehyde.
Step 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran
This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction to form the styryl double bond with high (E)-stereoselectivity.[10][11][12] The reaction involves the condensation of 5-Bromo-1-benzofuran-2-carbaldehyde with the carbanion generated from diethyl (4-aminobenzyl)phosphonate.[13][14]
Materials and Reagents:
-
5-Bromo-1-benzofuran-2-carbaldehyde (from Step 1)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 eq) to anhydrous THF (approx. 10 mL per mmol of NaH).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl (4-aminobenzyl)phosphonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Dissolve 5-Bromo-1-benzofuran-2-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Melting Point (°C) |
| This compound | Br-c1ccc2c(c1)oc(C[OH])c2 | C₉H₇BrO₂ | 227.06 | Solid | N/A |
| 5-Bromo-1-benzofuran-2-carbaldehyde | Br-c1ccc2c(c1)oc(C=O)c2 | C₉H₅BrO₂ | 225.04 | Crystalline Solid | ~129 |
| Diethyl (4-aminobenzyl)phosphonate | H₂N-c1ccc(C--INVALID-LINK--(OCC)OCC)cc1 | C₁₁H₁₈NO₃P | 243.24 | Crystalline Powder | 90-94[14] |
| (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran | Br-c1ccc2c(c1)oc(/C=C/c3ccc(N)cc3)c2 | C₁₆H₁₂BrNO | 329.18 | Solid | N/A |
Table 2: Summary of Reported Biological Activities for Related Benzofuran Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (IC₅₀ / MIC) | Reference |
| Aminostyrylbenzofurans | Inhibition of Aβ fibril formation | Amyloid beta-Peptides | IC₅₀ = 0.07 - 0.08 µM | [4] |
| Bromo-substituted Benzofurans | Antibacterial | Various bacterial strains | MIC = 29.76 - 31.96 mmol/L | [1] |
| Benzofuran-2-carboxamides | Antioxidant | DPPH radical | Inhibition rate: 23.5% at 100 µM | |
| Piperazine-based Benzofurans | Anticancer | MCF-7, A549, HeLa, HCT116 | IC₅₀ < 10 µM | [2] |
| 2-Arylbenzofurans | Antifungal | C. albicans | MIC as low as 25 µg/ml | [16] |
Visualizations
Caption: Synthetic workflow for the preparation of (aminostyryl)benzofurans.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aminostyrylbenzofuran derivatives as potent inhibitors for Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Diethyl 4-aminobenzylphosphonate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. chembk.com [chembk.com]
- 15. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Potential of Bromo-Benzofuran Derivatives in Cancer Cell Line Studies
Introduction
While specific research on the anticancer properties of (5-Bromo-1-benzofuran-2-yl)methanol is not extensively documented in publicly available literature, the broader class of bromo-benzofuran derivatives has emerged as a promising area of investigation in oncology research.[1][2][3] The inclusion of a bromine atom in the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[4][1] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][5][6][7]
This document provides a summary of the cytotoxic activities of several bromo-benzofuran derivatives, detailed protocols for key experimental assays, and visualizations of a typical experimental workflow and a relevant signaling pathway. This information is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this class of compounds.
Data Presentation: Cytotoxicity of Bromo-Benzofuran Derivatives
The following table summarizes the in vitro cytotoxic activity of various bromo-benzofuran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-derivative 14c | HCT116 (Colon) | 3.27 | [8][9] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [2] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [2] |
| 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran (1c) | HeLa (Cervical) | 25 | [10] |
| 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran (1c) | K562 (Leukemia) | 30 | [10] |
| 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran (1c) | MOLT-4 (Leukemia) | 180 | [10] |
| 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide (1e) | HeLa (Cervical) | 40 | [10] |
| 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide (1e) | K562 (Leukemia) | 35 | [10] |
| 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide (1e) | MOLT-4 (Leukemia) | 45 | [10] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate (2d) | HeLa (Cervical) | 85 | [10] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate (2d) | K562 (Leukemia) | 60 | [10] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate (2d) | MOLT-4 (Leukemia) | 70 | [10] |
| Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate (3a) | HeLa (Cervical) | 20 | [10] |
| Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate (3a) | K562 (Leukemia) | 25 | [10] |
| Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate (3a) | MOLT-4 (Leukemia) | 30 | [10] |
| Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate (3d) | HeLa (Cervical) | 35 | [10] |
| Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate (3d) | K562 (Leukemia) | 40 | [10] |
| Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate (3d) | MOLT-4 (Leukemia) | 30 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment using MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bromo-benzofuran derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-benzofuran derivative in culture medium. Add the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curves.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells (including floating cells in the supernatant) after treatment. Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins to elucidate the effect of bromo-benzofuran derivatives on signaling pathways.[15][16][17][18]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer.[16] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating bromo-benzofuran derivatives and a key signaling pathway they may affect.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (5-Bromo-1-benzofuran-2-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (5-Bromo-1-benzofuran-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two- GHS07 GHS05key stages of synthesizing this compound: the formation of the intermediate, 5-Bromo-1-benzofuran-2-carbaldehyde, and its subsequent reduction to the target alcohol.
Stage 1: Synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 5-bromobenzofuran. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[1][2][3]
Q1: I am getting a very low yield of 5-Bromo-1-benzofuran-2-carbaldehyde. What are the possible causes and solutions?
A1: Low yields in the Vilsmeier-Haack formylation of 5-bromobenzofuran can stem from several factors. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete formation of the Vilsmeier reagent. | Ensure that the DMF and POCl₃ are of high purity and anhydrous. The reaction should be protected from atmospheric moisture. | The Vilsmeier reagent is moisture-sensitive. Its incomplete formation will lead to a lower concentration of the active electrophile. |
| Insufficient reactivity of the 5-bromobenzofuran. | The reaction often requires heating. If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary. | The Vilsmeier reagent is a relatively weak electrophile and requires elevated temperatures to react efficiently with moderately activated aromatic rings.[4] |
| Suboptimal ratio of reactants. | The molar ratio of the Vilsmeier reagent to the 5-bromobenzofuran is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. | A stoichiometric or substoichiometric amount of the formylating agent may result in incomplete conversion of the starting material. |
| Side reactions. | Overheating or prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress by TLC to determine the optimal reaction time. | Benzofurans can be sensitive to strongly acidic and high-temperature conditions, which can lead to decomposition or polymerization. |
| Inefficient workup and purification. | The workup typically involves quenching with an ice-cold aqueous solution of a base (e.g., sodium acetate or sodium carbonate) to neutralize the acidic medium and hydrolyze the intermediate iminium salt. Ensure the pH is basic before extraction. Purification is often achieved by column chromatography. | Improper workup can lead to the loss of product. The intermediate iminium salt needs to be hydrolyzed to the aldehyde, which is favored under basic conditions. |
Q2: My final product after the Vilsmeier-Haack reaction is a complex mixture of products, and I am having trouble isolating the desired 5-Bromo-1-benzofuran-2-carbaldehyde. What could be the issue?
A2: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity: Formylation of benzofuran typically occurs at the C2 position due to the electronic properties of the heterocyclic ring. However, if the C2 position is blocked or under certain conditions, formylation at other positions might occur, though this is less common.
-
Side Reactions: As mentioned, overheating can lead to decomposition. Additionally, if the starting 5-bromobenzofuran is impure, these impurities may also react to form various byproducts. It is crucial to start with a pure substrate.
To address this, consider the following:
-
Confirm the identity of the major product: Use analytical techniques like ¹H NMR and mass spectrometry to identify the main components of the mixture. This will help determine if the issue is regioselectivity or side products.
-
Optimize reaction conditions: Try running the reaction at a lower temperature for a longer period to minimize the formation of degradation products.
-
Purification Strategy: A carefully planned column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is usually effective for separating isomers and impurities.
Stage 2: Reduction of 5-Bromo-1-benzofuran-2-carbaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[5][6]
Q3: The reduction of my 5-Bromo-1-benzofuran-2-carbaldehyde is incomplete, and I still have starting material present in my final product. How can I improve the conversion?
A3: Incomplete reduction can usually be resolved by adjusting the reaction conditions. The following table provides guidance.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient amount of NaBH₄. | Use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) relative to the aldehyde. | NaBH₄ can react with the alcoholic solvent, so an excess is often required to ensure complete reduction of the aldehyde. |
| Low reaction temperature. | While the reaction is often started at 0 °C to control the initial exotherm, it is typically allowed to warm to room temperature to ensure completion. | Lower temperatures can slow down the reaction rate, leading to incomplete conversion within a standard reaction time. |
| Short reaction time. | Monitor the reaction by TLC until the starting aldehyde spot is no longer visible. Reaction times can vary from 30 minutes to a few hours. | The reaction needs sufficient time to go to completion. |
| Poor quality of NaBH₄. | Use freshly opened or properly stored NaBH₄. | Sodium borohydride can degrade upon exposure to moisture, leading to reduced activity. |
Q4: I am observing the formation of impurities during the reduction step. What are the likely side products and how can I avoid them?
A4: While the reduction of an aldehyde to a primary alcohol with NaBH₄ is generally a clean reaction, side reactions can occur.
-
Cannizzaro-type reaction: Under strongly basic conditions, aldehydes without α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid. However, this is less likely with NaBH₄ reduction.
-
Acetals/ketals formation: If the reaction is performed in an alcohol solvent under acidic conditions during workup, there is a small possibility of forming acetals from the unreacted aldehyde. The workup should be carefully controlled to be neutral or slightly basic before extraction.
-
Over-reduction: This is not a concern with NaBH₄ as it is not strong enough to reduce the benzofuran ring.
To minimize impurities:
-
Control the temperature: Add the NaBH₄ portion-wise to the aldehyde solution at 0 °C to manage the initial exothermic reaction.
-
Neutral workup: Quench the reaction with water or a saturated ammonium chloride solution before extraction to avoid strongly acidic or basic conditions.
-
Purification: The final product can be purified by recrystallization or column chromatography to remove any unreacted starting material and impurities.
Frequently Asked Questions (FAQs)
Q5: What is a typical starting material for the synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde?
A5: A common and commercially available starting material is 5-bromosalicylaldehyde. The synthesis involves the initial formation of the benzofuran ring, which is then formylated. Alternatively, one can start with 5-bromobenzofuran and introduce the formyl group at the 2-position.
Q6: What are the key safety precautions to consider during this synthesis?
A6:
-
Phosphoryl chloride (POCl₃): This is a corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium borohydride (NaBH₄): This reagent reacts with water and acids to produce flammable hydrogen gas. Reactions should be quenched carefully, especially on a larger scale.
-
Solvents: Many of the solvents used (e.g., DMF, THF, dichloromethane) have their own specific hazards and should be handled with care in a well-ventilated area.
Q7: How can I monitor the progress of the reactions?
A7: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the formylation and the reduction steps.[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. A UV lamp is typically required to visualize the spots.
Q8: What are the expected spectroscopic characteristics of the final product, this compound?
A8:
-
¹H NMR: You would expect to see signals corresponding to the aromatic protons on the benzofuran ring system, a singlet for the C-3 proton of the furan ring, a singlet or doublet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Signals for all the carbon atoms in the molecule, including the aromatic carbons, the carbons of the furan ring, and the benzylic carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₇BrO₂), with a characteristic isotopic pattern for a bromine-containing compound.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the aromatic C-H and C=C bonds.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde
This protocol is a general procedure based on the Vilsmeier-Haack reaction.[4][7]
Materials:
-
5-Bromobenzofuran
-
Anhydrous Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-bromobenzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate until the pH is basic.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-Bromo-1-benzofuran-2-carbaldehyde.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the reduction of the aldehyde using sodium borohydride.[5][8]
Materials:
-
5-Bromo-1-benzofuran-2-carbaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Dissolve 5-Bromo-1-benzofuran-2-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting aldehyde.
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of deionized water or a saturated NH₄Cl solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed benzofuran synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during palladium-catalyzed benzofuran synthesis, offering potential causes and solutions.
1. Why is my reaction yield consistently low?
Low yields can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.
-
Catalyst Inactivity or Decomposition: The palladium catalyst, particularly in its active Pd(0) state, can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. Additionally, high temperatures can cause the catalyst to agglomerate into palladium black, reducing its catalytic activity.
-
Solution: Ensure all reagents and solvents are thoroughly dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Consider using a more robust catalyst system or ligands that protect the palladium center.
-
-
Substrate-Related Issues: The electronic properties of your substrates, such as ortho-alkynylphenols, play a crucial role. Electron-withdrawing groups on the phenol ring can decrease its nucleophilicity, slowing down the crucial cyclization step. Steric hindrance near the reacting groups can also impede the catalytic cycle.
-
Solution: For electron-deficient substrates, a stronger base might be required to facilitate the deprotonation of the phenol. Screening different ligands can also help to accommodate sterically hindered substrates.
-
-
Incorrect Reaction Conditions: Temperature, solvent, and base are critical parameters. The optimal conditions can be highly dependent on the specific substrates and catalyst system used.
-
Solution: A systematic optimization of reaction parameters is recommended. Screen a range of temperatures, solvents, and bases to identify the ideal conditions for your specific transformation.
-
2. How can I control the regioselectivity of the cyclization?
Achieving the desired regioselectivity, especially with unsymmetrical alkynes, is a common challenge. The outcome is often influenced by the substitution pattern of the alkyne and the electronic and steric properties of the ligand.
-
Electronic Effects: In many cases, the cyclization follows electronic preferences, with the aryl group of the palladium intermediate adding to the more electron-deficient carbon of the alkyne.
-
Steric Hindrance: Bulky substituents on the alkyne can direct the palladium catalyst to the less sterically hindered position.
-
Ligand Choice: The choice of ligand can significantly influence regioselectivity. Bulky or electronically distinct ligands can create a specific environment around the metal center that favors one regioisomer over another.
-
Solution: A careful selection of ligands is crucial for controlling regioselectivity. If you are observing a mixture of regioisomers, consider screening a panel of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric and electronic properties.
-
3. What are the common side reactions, and how can I minimize them?
Several side reactions can compete with the desired benzofuran formation, leading to byproducts and reduced yields.
-
Homocoupling of the Alkyne (Glaser-Hay Coupling): This is a common side reaction, especially in the presence of oxygen and a base.
-
Solution: Rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere is critical.
-
-
Protodepalladation: The palladium intermediate can react with trace amounts of acid or water, leading to the protonation of the intermediate and termination of the catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous. The choice of base is also important; a non-coordinating, sufficiently strong base is often preferred.
-
-
Dimerization or Oligomerization of the Starting Materials: Under certain conditions, the starting materials can undergo self-coupling reactions.
-
Solution: Adjusting the reaction concentration, temperature, and rate of addition of reagents can sometimes minimize these side reactions.
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of palladium-catalyzed benzofuran synthesis.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 75 | |
| Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 92 | |
| PdCl₂(PPh₃)₂ (5) | None | Et₃N | MeCN | 80 | 68 |
Table 2: Influence of Solvent and Base on Reaction Efficiency
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-ethynylphenol | K₃PO₄ | Dioxane | 12 | 88 | |
| 2-ethynylphenol | Na₂CO₃ | DMF | 24 | 65 | |
| 2-(phenylethynyl)phenol | Cs₂CO₃ | Toluene | 8 | 95 | |
| 2-(phenylethynyl)phenol | K₂CO₃ | DMF | 18 | 78 |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular O-Arylation of o-Alkynylphenols
-
To an oven-dried Schlenk tube, add the o-alkynylphenol (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the ligand (e.g., PPh₃, 0.10 mmol, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Diagram 1: General Troubleshooting Workflow
A workflow for troubleshooting common issues in benzofuran synthesis.
Diagram 2: Simplified Catalytic Cycle and Potential Failure Points
The catalytic cycle with key steps and common points of failure.
Diagram 3: Decision Tree for Ligand Selection
A decision-making guide for selecting an appropriate ligand.
Technical Support Center: Purification of (5-Bromo-1-benzofuran-2-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (5-Bromo-1-benzofuran-2-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | Compound degradation on silica gel: Benzofuran derivatives can be sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine to neutralize the acidic sites. - Use an alternative stationary phase: Consider using neutral alumina, which is less acidic than silica gel. - Minimize residence time: Employ flash chromatography to reduce the time the compound is in contact with the stationary phase. |
| Irreversible adsorption: The hydroxyl group in the molecule can lead to strong interactions with the silica gel. | - Optimize the eluent system: Ensure an appropriate Rf value (around 0.2-0.4) on a TLC plate to facilitate efficient elution.[1] | |
| Persistent impurities after column chromatography | Structurally similar impurities: Co-elution of impurities that have similar polarity to the target compound. Common impurities may include starting materials, isomers, or byproducts. | - Optimize chromatography conditions: Try a shallower solvent gradient or a different solvent system to improve separation. - Recrystallization: This is a highly effective technique for removing minor, structurally similar impurities.[1] |
| Product oiling out during recrystallization | Inappropriate solvent choice: The solvent system may not be optimal for inducing crystallization. Presence of impurities: Impurities can inhibit crystal formation. | - Solvent/Anti-solvent method: Dissolve the compound in a minimal amount of a "good" solvent and slowly add an "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed, then allow to cool slowly. - Trituration: Stir the oil with a solvent in which the desired compound is poorly soluble but the impurities are soluble. This may induce solidification of the product.[1] - High vacuum drying: Ensure all residual solvent from the previous step is removed before attempting recrystallization.[1] |
| Compound appears as a colored oil instead of a solid | Presence of colored impurities: Byproducts from the synthesis can be highly colored. Oxidation: Benzofuran derivatives can be susceptible to air oxidation. | - Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Work under an inert atmosphere: If oxidation is suspected, perform purification steps under a nitrogen or argon atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 5-bromo-2-hydroxybenzaldehyde), over-brominated byproducts, and potentially isomeric benzofurans. The specific impurities will depend on the synthetic route used.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure compound should show a single spot with the same Rf value.
Q3: What is a good starting point for a recrystallization solvent system?
A3: A good starting point is to test a range of solvents with varying polarities. Common choices include ethanol, methanol, ethyl acetate/hexanes, or dichloromethane/hexanes. The ideal solvent will dissolve the compound when hot but not when cold.
Q4: My purified compound still shows minor impurities by NMR/LC-MS. What should I do?
A4: If minor impurities persist after column chromatography, a subsequent recrystallization is often the best approach to achieve high purity.[1] If that is not successful, preparative HPLC can be a powerful, albeit more resource-intensive, final purification step.
Q5: How should I store the purified this compound?
A5: The compound should be stored at -20°C to ensure stability and prevent degradation.[2] It is also advisable to store it under an inert atmosphere if long-term storage is required.
Data Presentation
Table 1: Representative Purification Data for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Conditions |
| Column Chromatography | ~85% | >97% | 75-85% | Stationary Phase: Silica gel (230-400 mesh)Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes |
| Recrystallization | >95% | >99% | 80-90% | Solvent System: Dichloromethane/Hexanes or Ethanol/Water |
| Preparative HPLC | >97% | >99.5% | 60-70% | Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA |
Note: The data in this table is representative and may vary depending on the specific experimental conditions and the nature of the impurities in the crude material.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., dichloromethane or hot ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. For an improved yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Acid-Catalyzed Benzofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve yields in the acid-catalyzed cyclodehydration for benzofuran synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed synthesis of benzofurans.
Q1: I am observing very low or no yield of my desired benzofuran product. What are the potential causes and how can I resolve this?
A1: Low to no product yield is a frequent issue that can stem from several factors related to the catalyst, reaction conditions, and starting materials.
Potential Cause 1: Inappropriate Acid Catalyst
The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids are used for benzofuran synthesis, and their effectiveness can be substrate-dependent.[1][2] Strong Brønsted acids might cause degradation of starting materials or products, while some Lewis acids may not be effective.[3]
-
Solution:
-
Screen Different Acid Catalysts: If a standard acid like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) is failing, consider alternatives.[4][5] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been shown to be a highly efficient promoter for the cyclodehydration of α-phenoxy ketones under mild conditions.[6] Other options include triflic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O) and iron chloride (FeCl₃).[1]
-
Optimize Catalyst Loading: The amount of acid can significantly impact the reaction. Start with catalytic amounts and incrementally increase to stoichiometric quantities if necessary, while monitoring for side product formation.
-
Potential Cause 2: Suboptimal Reaction Conditions
Temperature and reaction time are crucial parameters that need to be optimized for each specific substrate.
-
Solution:
-
Vary the Temperature: Some reactions may require heating to proceed at a reasonable rate.[7] A gradual increase in temperature (e.g., from room temperature to 100 °C) should be explored.[7] However, excessively high temperatures can lead to decomposition of starting materials or the desired product.[6]
-
Monitor Reaction Time: The optimal reaction time can vary. It's essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum product formation before significant decomposition occurs.[7][8]
-
Potential Cause 3: Poor Reagent or Solvent Quality
The presence of impurities, especially water, in the reagents or solvent can significantly hinder the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure starting materials are free of water. The presence of moisture can deactivate the catalyst and interfere with the reaction mechanism.
-
Verify Reagent Purity: Impure starting materials can introduce side reactions or inhibit the catalyst.[7] Purify starting materials if their quality is questionable.
-
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired benzofuran?
A2: The formation of side products is a common challenge in acid-catalyzed reactions. Understanding the potential side reactions is key to mitigating them.
Potential Cause 1: Polymerization
Under strongly acidic conditions, either the starting materials or the benzofuran product can be susceptible to polymerization, leading to the formation of intractable tars and reducing the yield of the desired product.
-
Solution:
-
Use Milder Conditions: Employ a milder acid catalyst or reduce the reaction temperature.
-
Decrease Reactant Concentration: High concentrations of reactants can favor intermolecular reactions leading to polymerization. Running the reaction under more dilute conditions may improve the yield of the intramolecularly cyclized product.
-
Potential Cause 2: Rearrangement Reactions
For certain substrates, such as O-aryl ketoximes, a competing Beckmann rearrangement can occur under acidic conditions, leading to the formation of amides instead of benzofurans.[2]
-
Solution:
-
Modify Catalytic System: Switching from a strong Brønsted acid to a Lewis acid or using milder acidic conditions can sometimes suppress the rearrangement pathway.[2]
-
Lower the Reaction Temperature: Rearrangement reactions often have a higher activation energy than the desired cyclization, so lowering the temperature may favor the formation of the benzofuran product.[2]
-
Potential Cause 3: Formation of Regioisomers
In cases where the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers may be formed.[5]
-
Solution:
-
Influence of Substituents: The electronic nature of the substituents on the aromatic ring can direct the cyclization to a specific position. Electron-donating groups can activate certain positions for electrophilic attack.[7]
-
Catalyst Choice: The choice of acid catalyst can sometimes influence the regioselectivity of the reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate acid catalyst for my reaction?
A1: The choice of acid catalyst depends on the specific substrate and the reaction mechanism. A good starting point is to review the literature for similar transformations. Generally, Brønsted acids like PPA, H₂SO₄, and p-TsOH are commonly used.[4][5] For sensitive substrates, milder Lewis acids such as BF₃·Et₂O or scandium triflate may be more suitable.[1] Eaton's reagent is a powerful dehydrating agent and catalyst for the cyclization of α-phenoxy ketones.[6] It is often beneficial to screen a panel of both Brønsted and Lewis acids to identify the optimal catalyst for a new substrate.
Q2: What is the impact of substituents on the starting materials on the reaction yield?
A2: Substituents on the aromatic ring can have a significant electronic and steric impact on the reaction.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenol ring generally increase the nucleophilicity of the ring, which can facilitate the electrophilic aromatic substitution step of the cyclization and lead to higher yields.[9]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) can deactivate the aromatic ring, making the cyclization more difficult and often resulting in lower yields or requiring harsher reaction conditions.[6]
Q3: Which solvents are most effective for this type of reaction?
A3: The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Non-polar, aprotic solvents like toluene or dioxane are often used.[1][10]
-
For some reactions, the acid itself can act as the solvent, for example, when using PPA or acetic acid.[3][5]
-
It is crucial to use anhydrous solvents to avoid deactivation of the catalyst and other side reactions.[7]
Q4: What are the standard workup and purification procedures for benzofuran derivatives?
A4: The workup procedure typically involves quenching the reaction, followed by extraction and purification.
-
Quenching: The reaction is often quenched by pouring the mixture into ice-water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[7] The organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.[7]
-
Purification: The most common methods for purifying benzofuran derivatives are column chromatography on silica gel and recrystallization.[4] A solvent system of petroleum ether/ethyl acetate is frequently used for chromatography.[4]
Quantitative Data Summary
The following table summarizes the effect of different acid catalysts on the yield of benzofuran synthesis from α-phenoxy ketones.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Eaton's Reagent | 25 | 2 | 95 |
| 2 | PPA | 110 | 4 | 85[5] |
| 3 | H₂SO₄ | 100 | 6 | 70 |
| 4 | p-TsOH | 110 | 8 | 65 |
| 5 | BF₃·Et₂O | 80 | 12 | 75-91[1] |
Note: Yields are representative and can vary significantly based on the specific substrate.
Experimental Protocols
Protocol: Synthesis of 2-Phenylbenzofuran via Acid-Catalyzed Cyclodehydration of α-Phenoxyacetophenone
This protocol provides a general procedure for the synthesis of a 2-substituted benzofuran using Eaton's reagent.
Materials:
-
α-Phenoxyacetophenone
-
Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of α-phenoxyacetophenone (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add Eaton's reagent (5 mL) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.[11]
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran.[11]
Visualizations
Caption: Reaction mechanism for acid-catalyzed benzofuran synthesis.
Caption: A logical workflow for troubleshooting low-yield benzofuran synthesis.[7]
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed benzofuran synthesis is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
Low yields in palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by cyclization, can arise from several factors related to the catalyst, reagents, and reaction conditions.[1][2] Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst may be inactive or have low activity due to age, improper storage, or using an inappropriate palladium source.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[1]
-
Solution: Systematically screen these parameters. A gradual increase in temperature might be beneficial, but excessively high temperatures can lead to catalyst decomposition.[1] The choice of base is crucial; for instance, in Larock-type syntheses, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which deactivates the palladium catalyst.[3][4] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective.[1][3]
-
-
Reagent Quality and Stoichiometry: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1]
-
Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the catalyst.[1] Verify the stoichiometry of your reactants.
-
-
Side Reactions: Common side reactions like the homocoupling of terminal alkynes (Glaser coupling), especially in the presence of a copper co-catalyst, can consume starting materials and reduce the yield of the desired benzofuran.[1]
Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?
Byproduct formation is a common cause of low yields. The nature of the byproducts depends on the specific synthetic route.
-
Polymeric Materials: "Tarring" or the formation of insoluble polymeric materials can occur at high temperatures, leading to catalyst poisoning and difficult purification.[3]
-
Solution: Lowering the reaction temperature or reducing the reaction time may help. Ensure efficient stirring to prevent localized overheating.
-
-
Isomeric Products: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible.
-
Uncyclized Intermediates: In multi-step one-pot syntheses, the reaction may stall after the initial coupling step without subsequent cyclization.
-
Solution: Ensure the conditions are suitable for the cyclization step. This might involve adjusting the base, temperature, or reaction time after the initial coupling is complete.
-
Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed Benzofuran Synthesis
This guide provides a structured approach to optimizing reaction conditions for palladium-catalyzed benzofuran synthesis.
Table 1: Optimization of Reaction Parameters
| Parameter | Common Issues | Recommendations |
| Catalyst | Inactivity, low turnover | Use a fresh catalyst, screen different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂Cl₂, Pd(PPh₃)₄), and consider different ligands (e.g., PPh₃, XPhos).[3] |
| Base | Water formation, insufficient strength | Use anhydrous bases like K₂CO₃ or Cs₂CO₃, especially at high temperatures.[3] Screen organic bases like triethylamine (NEt₃) or diisopropylamine (DIPA).[1] |
| Solvent | Poor solubility, side reactions | Screen a range of solvents such as DMF, toluene, dioxane, or acetonitrile. Ensure solvents are anhydrous and degassed.[1] |
| Temperature | Catalyst decomposition, incomplete reaction | Optimize temperature gradually (e.g., from room temperature to 100 °C).[1] Monitor for starting material decomposition at higher temperatures. |
| Additives | Side reactions (e.g., Glaser coupling) | In Sonogashira reactions, consider using a copper co-catalyst (e.g., CuI), but be mindful of potential homocoupling.[3] |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield benzofuran synthesis.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[2]
-
To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)
This protocol offers a "greener" alternative for certain benzofuran syntheses.[2]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid forms.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathways
A simplified reaction pathway for the popular palladium/copper-catalyzed synthesis of benzofurans is illustrated below.
Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling.
References
Technical Support Center: (5-Bromo-1-benzofuran-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (5-Bromo-1-benzofuran-2-yl)methanol in solution. This guide aims to help users anticipate and address challenges during their experiments to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The benzofuran ring system, in particular, can be susceptible to degradation under harsh acidic or basic conditions.[1]
Q2: In which common laboratory solvents is this compound expected to be most stable?
Q3: My solution of this compound turned yellow. What could be the cause?
A3: A color change, such as turning yellow, often indicates degradation of the compound. This could be due to oxidation, photodecomposition, or degradation due to acidic or basic contaminants in your solvent or on your labware. It is recommended to prepare fresh solutions and ensure the use of high-purity solvents.
Q4: How should I store stock solutions of this compound?
A4: To maximize stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light. Aliquoting the stock solution into smaller, single-use vials can help to minimize freeze-thaw cycles and reduce the risk of contamination and degradation.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Inconsistent results in biological assays.
-
Question: I am observing variable results in my cell-based assays using this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound instability in your assay medium. The compound may be degrading over the time course of your experiment. It is advisable to perform a stability test of the compound in your specific assay buffer under the same incubation conditions (e.g., temperature, CO2 levels) but without cells. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of intact compound remaining.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Question: I am seeing extra peaks in my HPLC chromatogram when analyzing my sample. What do these peaks represent?
-
Answer: The appearance of new peaks in your HPLC chromatogram that are not present in a freshly prepared standard solution are likely degradation products. To identify the conditions causing this degradation, you can perform forced degradation studies.[2][3] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products.[2]
Issue 3: Loss of compound concentration over time in prepared solutions.
-
Question: I have noticed a decrease in the concentration of my this compound solution after a few days of storage in the refrigerator. What is happening?
-
Answer: This indicates that the compound may be unstable under your current storage conditions. To mitigate this, consider the following:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent if the compound is susceptible to hydrolysis.
-
Storage Temperature: Storing at a lower temperature, such as -80°C, may improve stability.
-
Protection from Light: Use amber vials or wrap your vials in aluminum foil to protect the solution from light.
-
Inert Atmosphere: For highly sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.[1][2]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.[2]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.[2]
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
Protocol 2: Solution Stability in Different Solvents
This protocol is designed to determine the stability of this compound in various solvents under defined storage conditions.
1. Preparation of Test Solutions:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in a range of solvents (e.g., DMSO, methanol, acetonitrile, water, phosphate-buffered saline pH 7.4).
2. Storage Conditions:
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials under different conditions:
-
Room temperature (25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Protected from light vs. exposed to ambient light.
-
3. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve the vials for each condition.
-
Analyze the samples directly or after appropriate dilution using a validated HPLC method.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
Data Presentation
The results from the stability studies can be summarized in tables for easy comparison.
Table 1: Example Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Major Degradation Products (DP) |
| 0.1 M HCl | 24 hours | 60°C | 88.5 | 11.5 | DP-1, DP-2 |
| 0.1 M NaOH | 8 hours | 60°C | 92.1 | 7.9 | DP-3 |
| 3% H₂O₂ | 12 hours | Room Temp | 95.3 | 4.7 | DP-4 |
| Dry Heat | 48 hours | 80°C | 98.2 | 1.8 | DP-5 |
| Photolytic | 7 days | Room Temp | 99.1 | 0.9 | None Detected |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Example Summary of Solution Stability Study Results (% Remaining)
| Solvent | Storage Condition | 24 hours | 48 hours | 72 hours | 1 week |
| DMSO | -20°C, Dark | 99.8 | 99.5 | 99.3 | 98.9 |
| Methanol | 4°C, Dark | 99.1 | 98.2 | 97.5 | 95.3 |
| Acetonitrile | 25°C, Light | 97.5 | 95.1 | 92.8 | 88.4 |
| PBS pH 7.4 | 37°C, Dark | 96.2 | 92.5 | 89.1 | 82.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Plausible Degradation Pathway
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of benzofuran derivatives during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues, alongside detailed experimental protocols and visual guides to enhance your understanding and experimental success.
Troubleshooting Guides & FAQs
This section addresses common problems and questions related to the poor solubility of benzofuran derivatives in a question-and-answer format.
Issue 1: My benzofuran derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.
-
Question: What is the first thing I should check if my compound is precipitating?
Answer: The initial step is to assess the final concentration of dimethyl sulfoxide (DMSO) in your assay. For many cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% to prevent solvent-induced toxicity.[1] However, this low concentration might be insufficient to maintain the solubility of your benzofuran derivative. It is recommended to perform a DMSO tolerance test for your specific cell line to identify the maximum allowable concentration that does not affect cell viability and maintains compound solubility.[1]
-
Question: I've optimized the DMSO concentration, but I still see precipitation. What's my next step?
Answer: If optimizing the DMSO concentration is not sufficient, you can explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[2] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] It is essential to determine the tolerance of your experimental system to these co-solvents, as they can also exhibit toxicity at higher concentrations. Always include a vehicle control with the identical co-solvent concentration in your final assay to account for any solvent effects.
Issue 2: I'm observing high variability and inconsistent results between my experimental replicates.
-
Question: Could the poor solubility of my benzofuran derivative be the cause of this inconsistency?
Answer: Yes, poor solubility is a frequent cause of high variability in experimental data.[1] If your compound is not fully dissolved, the actual concentration in the solution can differ between wells, leading to inconsistent biological responses. Even non-visible micro-precipitates can interfere with assay readouts, particularly those based on absorbance or fluorescence.[1]
-
Question: How can I confirm if solubility is the underlying issue for my inconsistent data?
Answer: A straightforward method to check for precipitation is to prepare your final compound dilutions and centrifuge them at a high speed. Then, test the supernatant in your assay. If the supernatant yields more consistent results compared to the non-centrifuged solution, it strongly suggests that precipitation is occurring.[1] Additionally, you can visually inspect the wells under a microscope for any signs of compound precipitation.[1]
-
Question: What strategies can I employ to improve the consistency of my results?
Answer: Beyond optimizing DMSO and using co-solvents, proper stock solution management is critical. Store stock solutions of poorly soluble compounds at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can induce precipitation.[1] Ensure the aliquot is completely thawed and vortexed before use.
Issue 3: I need to improve the overall aqueous solubility of my benzofuran derivative for in vivo studies.
-
Question: What are the main approaches to fundamentally improve the solubility of a poorly soluble compound like a benzofuran derivative?
Answer: There are several established techniques to enhance the solubility of poorly soluble drugs, which can be broadly categorized into physical and chemical modifications.[4]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, co-crystallization), and drug dispersion in carriers (eutectic mixtures, solid dispersions).[4]
-
Chemical Modifications: These strategies involve changing the chemical structure of the compound through derivatization, salt formation (for ionizable compounds), or creating a prodrug.[4][5]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule, enhancing its apparent solubility in aqueous solutions.[4]
-
Solubility Enhancement Strategies: A Deeper Dive
For researchers looking to implement more advanced techniques to overcome solubility challenges, this section provides an overview of common and effective methods.
Structural Modification & Prodrug Approach
One of the earliest considerations in drug discovery is the modification of the chemical structure to improve physicochemical properties, including solubility. For benzofuran derivatives, introducing polar functional groups like hydroxyl (-OH) or methoxy (-OMe) can increase their aqueous solubility.[6]
The prodrug approach is a more advanced chemical modification strategy. It involves chemically modifying the active drug into an inactive form (the prodrug) that has improved solubility and is converted back to the active drug in the body.[5][7][8][9] This is a versatile method to enhance the bioavailability of poorly soluble compounds.[8]
pH Modification
For benzofuran derivatives that are weakly acidic or basic, altering the pH of the formulation can significantly improve their solubility.[10] By incorporating pH-modifying excipients, a microenvironment with a more favorable pH for dissolution can be created around the drug particles.[11][12] For weakly acidic drugs, alkalizing agents can increase solubility, while acidifying agents can do the same for weakly basic drugs.[10][13]
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[14][15] This can be achieved by methods such as melting (fusion), solvent evaporation, and hot-melt extrusion.[14] The drug in the solid dispersion can exist in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to the crystalline form.[16]
Commonly Used Carriers for Solid Dispersions:
| Carrier Type | Examples |
| Polyethylene Glycols (PEGs) | PEG 4000, PEG 6000, PEG 8000[16] |
| Polyvinylpyrrolidones (PVPs) | PVP K30, PVP K90[16] |
| Celluloses | Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl cellulose (HPC)[16] |
| Copolymers | Kollidon VA 64 (vinylpyrrolidone-vinyl acetate copolymer)[16] |
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[17][18] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to enhanced dissolution velocity and saturation solubility.[17][19] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[18]
Preparation Methods for Nanosuspensions:
| Method | Description |
| Media Milling | The drug is milled in the presence of a surfactant and milling media (e.g., glass beads) to reduce particle size. |
| High-Pressure Homogenization | A suspension of the drug is forced through a narrow gap at high pressure, causing cavitation and particle size reduction.[3][4] |
| Precipitation | The drug is dissolved in a solvent and then added to an anti-solvent in which it is poorly soluble, causing the drug to precipitate as nanoparticles.[3] |
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[20][21] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[4][20] This complex has improved aqueous solubility and stability.[20][21] The most commonly used cyclodextrins in pharmaceuticals are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, along with their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]
Experimental Protocols
Below are generalized protocols for some of the key solubility enhancement techniques. These should be optimized for your specific benzofuran derivative.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the benzofuran derivative and the chosen hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC or XRD to confirm the amorphous state).
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Pre-suspension: Disperse the micronized benzofuran derivative in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
High-Shear Mixing: Subject the suspension to high-shear mixing to ensure a uniform dispersion.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a predetermined number of cycles at a specific pressure until the desired particle size is achieved.
-
Characterization: Analyze the nanosuspension for particle size, zeta potential (to assess stability), and dissolution enhancement.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Mixing: Mix the benzofuran derivative and the cyclodextrin (e.g., HP-β-CD) in a mortar in a specific molar ratio (e.g., 1:1).
-
Kneading: Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to the powder mixture to form a paste. Knead the paste thoroughly for a defined period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Evaluate the complex for changes in solubility, dissolution rate, and evidence of inclusion complex formation (e.g., using FT-IR, DSC, or NMR).
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 8. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Design of Cyclodextrin-Based Functional Systems for Biomedical Applications [frontiersin.org]
- 21. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substituted Benzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzofurans.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an unsuitable palladium source.[1]
-
Solution: Use a fresh or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄) and ligands. For instance, bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating (e.g., 60-100 °C).[1] Gradually increasing the temperature can be beneficial, but excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. Ensure the solvent is anhydrous and degassed to remove oxygen, which can poison the palladium catalyst.[1]
-
Base: The base is crucial for both coupling and cyclization. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1][2] The strength and solubility of the base can affect the reaction rate and yield.[1] For Larock-type synthesis, switching from NaHCO₃ to an anhydrous base like K₂CO₃ or Cs₂CO₃ can prevent water formation at high temperatures, which can deactivate the catalyst.[2]
-
-
-
Reagent Quality and Stoichiometry: Impure starting materials or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to low yields.[1]
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1]
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?
Answer: Besides the desired benzofuran, several side products can form depending on the reaction type.
-
Glaser Coupling: As mentioned above, the homocoupling of terminal alkynes is a frequent side reaction in Sonogashira couplings.
-
Regioisomer Formation: In syntheses involving unsymmetrical starting materials, a mixture of regioisomers can be formed.
-
Solution: The regioselectivity can be influenced by steric and electronic effects of the substituents on the starting materials.[1] Careful selection of directing groups or the use of sterically bulky ligands can improve selectivity.
-
-
Decomposition: Starting materials or the product may decompose under harsh reaction conditions (e.g., high temperatures).
-
Solution: Monitor the reaction closely and try to use the lowest effective temperature. Using a more active catalyst might allow for lower reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzofurans?
A1: Several robust methods are available, with the choice often depending on the desired substitution pattern and available starting materials.[4] Key strategies include:
-
Palladium-catalyzed reactions: These are widely used and include methods like Sonogashira or Heck couplings followed by intramolecular cyclization of o-halophenols with alkynes.[2][4]
-
Copper-catalyzed synthesis: Copper catalysts offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[2][4]
-
Perkin Rearrangement: This method involves the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids.[5]
-
Metal-free synthesis: These methods are gaining popularity and often rely on oxidative cyclization or acid-mediated reactions.[4] For example, the cyclization of o-hydroxystilbenes can be mediated by hypervalent iodine reagents.[6]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents on the aromatic ring and the alkyne can significantly influence the reaction outcome.
-
Electron-donating groups (EDGs) on the phenol ring generally increase the nucleophilicity of the hydroxyl group, which can facilitate the cyclization step.
-
Electron-withdrawing groups (EWGs) on the aromatic ring can sometimes decrease the reaction rate and yield by making the ring less reactive towards electrophilic attack or by affecting the stability of intermediates.[1] On the alkyne, EWGs can facilitate the initial coupling step in some cases.
Q3: What are the typical purification techniques for substituted benzofurans?
A3: Purification is most commonly achieved by column chromatography on silica gel .[1] The choice of eluent (e.g., a mixture of hexane and ethyl acetate) depends on the polarity of the synthesized benzofuran derivative.[4] After chromatography, the product is often obtained by concentrating the solvent under reduced pressure.[1][4]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI | Triethylamine | - | Reflux | - | - |
| 2 | o-Iodophenol, Phenylacetylene | Palladium Catalyst, CuI | Acetonitrile | Triethylamine | 70-90 | 2-20 | - |
| 3 | 2-Hydroxyaryl Halides, Terminal Alkynes | Pd(II) acetate, Cu(I) iodide | N,N-dimethylformamide | Piperidine | 60 | 2-10 | Fair to very good |
| 4 | Imidazo[1,2-a]pyridines, Coumarins | Palladium acetate, Cu(OTf)₂·H₂O | - | - | - | - | - |
Data compiled from multiple sources, specific yields are substrate-dependent.[2][4][7]
Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Hydroxy aldehydes, Amines, Alkynes | CuI | Choline chloride-ethylene glycol (DES) | - | - | - | 70-91 |
| 2 | Salicylaldehydes, Amines, Calcium carbide | CuBr | DMSO/H₂O | Na₂CO₃ | - | - | High |
| 3 | 2-Fluorophenylacetylene derivatives | CuI, KI | DMSO | KOH | 80 | - | - |
Data compiled from multiple sources, specific yields are substrate-dependent.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a widely used method for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[4]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[4]
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids
This method provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[5]
-
In a microwave reactor vessel, dissolve the 3-bromocoumarin (1.0 equiv) in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Subject the mixture to microwave irradiation at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[5]
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Collect the solid by filtration and wash with water to obtain the benzofuran-2-carboxylic acid in high yield.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in benzofuran synthesis.
Caption: General experimental workflow for substituted benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
Technical Support Center: Preventing Homocoupling in Alkyne Reactions
Welcome to the technical support center for alkyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of alkyne homocoupling, which can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it a problem?
A1: Alkyne homocoupling, often referred to as Glaser coupling, is an oxidative side reaction where two terminal alkyne molecules couple to form a symmetric 1,3-diyne.[1] This is problematic as it consumes the starting alkyne, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.[1][2]
Q2: Which types of alkyne reactions are most prone to homocoupling?
A2: Reactions that utilize copper catalysts are particularly susceptible to homocoupling.[1] This includes widely used methods like the Sonogashira, Glaser, and Eglinton coupling reactions.[1][3][4] The copper(I) co-catalyst, while increasing the rate of the desired cross-coupling, also efficiently catalyzes the unwanted homocoupling pathway, especially in the presence of oxygen.[5][6]
Q3: What are the primary causes of alkyne homocoupling?
A3: The two main culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[5][6] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling mechanism.[2][6]
Q4: How can I completely avoid homocoupling?
A4: The most effective way to prevent copper-mediated homocoupling is to utilize a copper-free reaction protocol.[3][6] Several copper-free Sonogashira coupling methods have been developed to specifically eliminate this side reaction.[3][5]
Q5: Are there specific ligands that can help suppress homocoupling?
A5: Yes, the choice of ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[5][7] However, the optimal ligand is often substrate-dependent, and some screening may be necessary.[5]
Troubleshooting Guides
Issue 1: Significant formation of homocoupled diyne byproduct in Sonogashira coupling.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture | Rigorously exclude oxygen by using an inert atmosphere (Argon or Nitrogen).[5][6] Thoroughly degas all solvents and liquid reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[2][6] Ensure a positive pressure of inert gas is maintained throughout the experiment.[6] |
| High Copper(I) Catalyst Loading | Reduce the loading of the copper co-catalyst (e.g., CuI). Typically, 1-5 mol% is sufficient, but if homocoupling persists, try reducing it to 0.5-1 mol%.[2] |
| High Concentration of Terminal Alkyne | Add the terminal alkyne slowly to the reaction mixture via syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[2][5] |
| Suboptimal Reaction Parameters | Optimize the choice of palladium catalyst, ligand, base, and solvent.[5] Sometimes, a change in solvent or base can significantly alter the reaction kinetics in favor of the desired cross-coupling. |
| Elevated Temperatures | High temperatures can sometimes favor the homocoupling pathway.[6] If possible, try running the reaction at a lower temperature, although this may require a longer reaction time. |
Issue 2: Low yield of the desired cross-coupled product, with starting material remaining.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst | Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, pre-activation may be necessary. Consider using more active, commercially available Pd(0) precatalysts. |
| Slow Cross-Coupling Rate | If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple.[6] Increasing the catalyst loading or switching to a more active ligand system can help.[5] |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow reaction rates. Consider a different solvent system if necessary. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to eliminate copper-mediated homocoupling.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed.[5]
-
The aryl/vinyl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[5]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[5]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[5]
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[5]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling with Minimized Homocoupling (with Copper)
This protocol uses a copper co-catalyst but incorporates measures to suppress homocoupling.
Reagent and Solvent Preparation:
-
All solvents must be rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[5][6]
-
All solid reagents should be dried in a vacuum oven.[5]
Reaction Setup (using Schlenk Technique or in a Glovebox):
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[5]
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[5]
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe over a period of 1-2 hours.[5]
-
Maintain a positive pressure of inert gas throughout the reaction.[6]
-
Heat the reaction as required and monitor its progress.
Visualizations
Troubleshooting Logic for Alkyne Homocoupling
References
Validation & Comparative
A Comparative Analysis of (5-Bromo-1-benzofuran-2-yl)methanol and Other CYP2A6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (5-Bromo-1-benzofuran-2-yl)methanol and other inhibitors of Cytochrome P450 2A6 (CYP2A6), an enzyme of significant interest in drug metabolism and toxicology. A comprehensive understanding of the efficacy and mechanisms of various CYP2A6 inhibitors is crucial for the development of novel therapeutics, particularly in smoking cessation and for mitigating the harmful effects of tobacco-related carcinogens.
Introduction to CYP2A6 and its Inhibition
Cytochrome P450 2A6 (CYP2A6) is a key human enzyme primarily expressed in the liver, responsible for the metabolism of various xenobiotics, including the addictive stimulant nicotine.[1][2] It is the principal enzyme involved in the metabolic inactivation of nicotine to cotinine.[3] This metabolic process influences smoking behavior, as individuals with higher CYP2A6 activity tend to smoke more to maintain nicotine levels.[3] Furthermore, CYP2A6 is involved in the activation of certain procarcinogens found in tobacco smoke.[4][5]
Inhibition of CYP2A6 can slow down nicotine metabolism, leading to sustained nicotine levels in the plasma, which may in turn reduce the urge to smoke.[6] This makes CYP2A6 a compelling target for developing smoking cessation aids. Various compounds, including derivatives of benzofuran and coumarin, have been investigated as potential CYP2A6 inhibitors.[4][5] While this compound is utilized in the rational design of novel CYP2A6 inhibitors, this guide will focus on a comparative analysis of experimentally validated inhibitors from this and other chemical classes.
Quantitative Comparison of Inhibitor Performance
The efficacy of CYP2A6 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available data for a selection of CYP2A6 inhibitors, including benzofuran and coumarin derivatives, as well as other notable compounds.
| Compound Class | Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Benzofuran Derivatives | 4-Methoxybenzofuran | 2.20 | - | - | [5] |
| Menthofuran | 1.27 | 0.29 | Mechanism-based | [5][7] | |
| Coumarin Derivatives | 5-Methoxycoumarin | 0.13 | - | - | [8] |
| 6-Methoxycoumarin | 0.64 | - | - | [8] | |
| 6,7-Dihydroxycoumarin | 0.39 | 0.25 | Competitive | [6] | |
| Furanocoumarins | Methoxsalen | 0.47 | - | Potent Inhibitor | [5] |
| Pyrrole Derivatives | β-Nicotyrine | - | 1.07 | Mechanism-based | [7] |
| Miscellaneous | Tranylcypromine | - | 0.13 | Competitive | [9] |
| Pilocarpine | - | 1.4 | Competitive | [9] | |
| Letrozole | - | - | Inhibitor | [10] | |
| Selegiline | - | - | Inhibitor | [10] | |
| N1-(4-fluorophenyl)cyclopropane-1-carboxamide | < 1 | - | Potent and Selective | [11] |
Experimental Protocols
A standard and widely used method for determining the inhibitory potential of compounds against CYP2A6 is the coumarin 7-hydroxylation assay.[12][13] This assay is highly specific as CYP2A6 is the only enzyme that significantly catalyzes this reaction in human liver microsomes.[13]
CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)
1. Materials:
-
Human liver microsomes or recombinant human CYP2A6
-
Coumarin (substrate)
-
Test inhibitor compound (e.g., this compound analogs)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
7-Hydroxycoumarin (standard for quantification)
-
Acetonitrile or other suitable solvent for termination and extraction
-
Microplate reader (fluorescence) or HPLC system
2. Procedure:
-
A reaction mixture is prepared containing human liver microsomes or recombinant CYP2A6, phosphate buffer, and the test inhibitor at various concentrations.
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by the addition of the substrate, coumarin.
-
The reaction is allowed to proceed for a specific time and is then terminated by adding a quenching solvent like acetonitrile.
-
For mechanism-based inhibition studies, a pre-incubation step with the inhibitor and NADPH is included before the addition of coumarin to allow for potential enzyme inactivation.[7]
-
The formation of the fluorescent product, 7-hydroxycoumarin, is measured using a microplate reader (excitation ~370 nm, emission ~450 nm) or quantified by HPLC.[12]
3. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
Nicotine Metabolism Pathway
The primary metabolic pathway of nicotine is its conversion to cotinine, a reaction predominantly catalyzed by CYP2A6.[1][2] This is the rate-limiting step in nicotine clearance.[14] Cotinine is then further metabolized by CYP2A6 to trans-3'-hydroxycotinine.[14] Inhibition of CYP2A6 disrupts this pathway, leading to a slower breakdown of nicotine.
Experimental Workflow for CYP2A6 Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 value of a potential CYP2A6 inhibitor.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6 [jstage.jst.go.jp]
- 5. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6 [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. examine.com [examine.com]
- 11. Identification of inhibitors of the nicotine metabolising CYP2A6 enzyme--an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point of research for the development of new therapeutic agents. This guide provides a comparative analysis of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of various benzofuran derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Data Presentation
The following tables summarize the in vitro biological activity of selected benzofuran derivatives, presented as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Bromo derivative | K562 (Leukemia) | 5.0 | [1] |
| Halogenated Benzofurans | Bromo derivative | HL-60 (Leukemia) | 0.1 | [1] |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2] |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [2] |
| 2-Benzoylbenzofuran Derivatives | Compound 36 | MCF-7 (Breast Cancer) | 0.051 | [3] |
| 2-Benzoylbenzofuran Derivatives | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | [3] |
| Benzofuran-based oxadiazole conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [4] |
| 3-Amidobenzofuran derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [5] |
| Benzofuran-chalcone derivatives | Compound 33d | MCF-7 (Breast Cancer) | 3.22 | [4] |
| Benzofuran-based hydrazide derivatives | Derivative 21 | HeLa (Cervical Cancer) | 0.082 | [4] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [6] |
| Aza-benzofuran | Compound 1 | Escherichia coli | 25 | [6] |
| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 12.5 | [6] |
| Oxa-benzofuran | Compound 5 | Penicillium italicum | 12.5 | [6] |
| Oxa-benzofuran | Compound 6 | Colletotrichum musae | 12.5-25 | [6] |
| Benzofuran-triazine hybrids | Compound 8e | Escherichia coli | 32 | [7] |
| Benzofuran-triazine hybrids | Compound 8e | Staphylococcus aureus | 32 | [7] |
| Benzofuran analogs | Hydrophobic analog | Methicillin-resistant S. aureus | 0.39-3.12 | [8] |
| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives | Compound 9b | Staphylococcus aureus | 4-256 | [9] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Derivative | Assay | Result | Reference |
| Piperazine/benzofuran hybrid 5d | NO production in LPS-stimulated RAW-264.7 cells | IC50 = 52.23 ± 0.97 µM | [10] |
| Benzofuran derivative DK-1014 | IL-6 production in PMA-treated A549 cells | IC50 = 16.19 ± 0.20 μM | [11] |
| Indolizine derivative 8 | Carrageenan-induced paw edema in vivo | 52.6% inhibition | [12] |
| Indolizine derivative 12 | Carrageenan-induced paw edema in vivo | 49.8% inhibition | [12] |
Table 4: Neuroprotective Activity of Benzofuran Derivatives
| Derivative | Assay | Result | Reference |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [13] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects at 100 and 300 µM | [13] |
| Moracin O | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotective activity | [14] |
| Moracin R | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotective activity | [14] |
| Moracin P | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotective activity | [14] |
| TFSeB (organoselenium-benzofuran hybrid) | STZ-induced Alzheimer's disease model | Normalized AChE activity | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined from the dose-response curve.[2]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial/Fungal Inoculum: A pure culture of the test microorganism is grown on an appropriate agar plate. A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated to achieve a standardized cell density.
-
Compound Dilution: The benzofuran derivatives are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6][7]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test benzofuran derivatives are administered to the animals (e.g., orally or intraperitoneally) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[16][17]
Signaling Pathways and Mechanistic Insights
Benzofuran derivatives exert their biological effects by modulating various cellular signaling pathways.
Anticancer Activity: PI3K/Akt/mTOR Pathway
Several benzofuran derivatives have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[3][18][19][20][21][22] This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Specific benzofuran derivatives have been found to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
Anti-inflammatory Activity: NF-κB and MAPK Pathways
The anti-inflammatory effects of certain benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[10][11][23][24][25] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Studies have shown that specific benzofuran derivatives can inhibit the phosphorylation of key proteins in these pathways, such as IKK, IκBα, p65, ERK, JNK, and p38, thereby suppressing the inflammatory cascade.[10][23]
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the biological activity of novel benzofuran derivatives involves a multi-step process, from initial screening to in-depth mechanistic studies.
Caption: General experimental workflow for the discovery of bioactive benzofuran derivatives.
Conclusion
Benzofuran and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, provides a rational basis for the design and development of novel therapeutics. Further research, including lead optimization and in vivo studies, is warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 7. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 [mdpi.com]
- 15. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][2] This guide offers a comparative look at the cytotoxic properties of different substituted benzofurans, supported by experimental data from recent scientific literature. The structure-activity relationship (SAR) is a central theme, exploring how various substitutions on the benzofuran core influence its anticancer efficacy.[1][2]
Quantitative Cytotoxicity Data
The cytotoxic activity of substituted benzofurans is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several benzofuran derivatives, illustrating the impact of different substituents on their cytotoxicity against various human cancer cell lines.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia) | 5 | [3] |
| HL60 (acute promyelocytic leukemia) | 0.1 | [3] | ||
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [1] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [1][3] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [1] |
| Benzofuran-N-Aryl Piperazine Hybrids | ||||
| Hybrid 11 | N-Aryl Piperazine moiety | A549 (Lung Carcinoma) | 8.57 | [4][5] |
| Hybrid 12 | N-Aryl Piperazine moiety | SGC7901 (Gastric Cancer) | 16.27 | [4][5] |
| Hybrid 16 | N-Aryl Piperazine moiety | A549 (Lung Carcinoma) | 0.12 | [4][5] |
| SGC7901 (Gastric Cancer) | 2.75 | [4][5] | ||
| Benzofuran-based Chalcone Derivatives | ||||
| Compound 4g | Chalcone derivative | HeLa (Cervical Carcinoma) | 5.61 | [6] |
| HCC1806 (Breast Cancer) | 5.93 | [6] | ||
| 3-Amidobenzofuran Derivatives | ||||
| Compound 28g | Amido group at C-3 | MDA-MB-231 (Breast Cancer) | 3.01 | [7] |
| HCT-116 (Colon Carcinoma) | 5.20 | [7] | ||
| HT-29 (Colon Cancer) | 9.13 | [7] | ||
| 3-(piperazinylmethyl)benzofuran Derivatives | ||||
| Compound 9h | Piperazinylmethyl at C-3 | Panc-1 (Pancreatic Cancer) | 0.94 | [8] |
| MCF-7 (Breast Cancer) | 2.92 | [8] | ||
| A-549 (Lung Cancer) | 1.71 | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of substituted benzofurans is primarily conducted through in vitro cell-based assays. The MTT assay is one of the most frequently used methods.[4][6]
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1]
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzofuran derivatives for a defined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated for a few hours.[4]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve generated from the absorbance data.[4]
Signaling Pathways and Mechanisms of Action
Substituted benzofurans exert their cytotoxic effects through multiple mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and death.[1] One of the significant mechanisms is the induction of apoptosis.[6]
Caption: Benzofuran-Induced Apoptosis Pathway
Another well-documented mechanism of action for certain benzofuran derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of substituted benzofurans.
Caption: Cytotoxicity Evaluation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unlocking the Potency of Bromo-Benzofurans: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of bromo-benzofuran analogs, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. Supported by experimental data, this document serves as a critical resource for designing and developing next-generation therapeutic agents.
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a bromine atom to the benzofuran core has been shown to significantly modulate the pharmacological properties of these molecules, often leading to enhanced potency and selectivity.[3][4] This guide summarizes the quantitative data on the biological activities of various bromo-benzofuran analogs, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity of Bromo-Benzofuran Analogs
The presence of bromine on the benzofuran ring has been a key strategy in the development of potent anticancer agents. SAR studies have revealed that the position and number of bromine substituents, as well as the nature of other functional groups, play a crucial role in determining the cytotoxic efficacy of these compounds.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of representative bromo-benzofuran analogs against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Arylbenzofuran with 4-bromo substitution on the phenyl ring (91n) | HeLa | Similar to doxorubicin | [5] |
| 2 | 3-(Bromomethyl)-benzofuran derivative (1) | K562 (Leukemia) | 5 | [4] |
| 3 | 3-(Bromomethyl)-benzofuran derivative (1) | HL-60 (Leukemia) | 0.1 | [4] |
| 4 | 3-Oxadiazolylbenzofuran with bromo derivative (14c) | HCT116 (Colon) | 3.27 | [5] |
| 5 | 7,9-Dibromo-dihydrodibenzofuran (12c) | LNCaP (Prostate) | - | [6][7] |
Key SAR Insights for Anticancer Activity:
-
Position of Bromine: The placement of the bromine atom significantly impacts cytotoxicity. For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in remarkable activity against leukemia cell lines.[4]
-
Electron-Withdrawing Effects: The electron-withdrawing nature of bromine can enhance the anticancer properties of benzofuran derivatives.[5]
-
Lipophilicity: The addition of halogen atoms, such as bromine, can increase the lipophilicity of the molecules, potentially leading to improved cell membrane permeability and enhanced biological activity.[5]
-
Multiple Bromine Substituents: The presence of multiple bromine atoms, as seen in 7,9-dibromo-dihydrodibenzofuran, can lead to potent inhibition of specific molecular targets like Casein Kinase 2 (CK2).[6][7]
Antimicrobial Activity of Bromo-Benzofuran Analogs
Bromo-benzofuran derivatives have also demonstrated significant potential as antimicrobial agents. The bromine substituent can enhance the inhibitory activity against a range of bacteria and fungi.
Comparative Analysis of Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values of selected bromo-benzofuran analogs against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives | Gram-positive bacteria and fungi | - | [8] |
| 7 | Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) | Fungi | - | [8] |
| 8 | Bromo-substituted benzofuran analogs | S. aureus | - | [9] |
| 9 | Bromo-substituted benzofuran analogs | E. coli | - | [9] |
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The introduction of bromine atoms into the benzofuran structure is a recurring theme in analogs with notable antimicrobial effects.[8]
-
Hydrophobicity: Similar to anticancer activity, increased lipophilicity due to bromination can contribute to better antimicrobial efficacy.
-
Specific Moieties: The combination of a bromo-benzofuran core with other heterocyclic moieties, such as thiazoles, has been explored to generate potent antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the bromo-benzofuran analogs and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][12][13][14][15]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the bromo-benzofuran analogs in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Molecular Targets
The biological effects of bromo-benzofuran analogs are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][16][17][18] Its dysregulation is frequently observed in cancer.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Methods | MI [microbiology.mlsascp.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay [protocols.io]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Biological Evaluation of (5-Bromo-1-benzofuran-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The introduction of a bromine atom to this scaffold, specifically creating derivatives of (5-Bromo-1-benzofuran-2-yl)methanol, has been a strategy to enhance biological efficacy. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various this compound derivatives and related bromo-benzofuran compounds, providing a quantitative basis for comparison with alternative agents.
Table 1: Anticancer Activity of Bromo-Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5-Bromo-N-(1-methylpiperidin-4-yl)-3-methyl-benzofuran-2-carboxamide | Multiple | - | Doxorubicin | - | [3] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Potent | - | - | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Significant | - | - | [4] |
| Fluorinated benzofuran with bromine | HCT116 (Colorectal) | 19.5 | - | - | [5] |
| 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | A-549 (Lung), HeLa (Cervical) | 40.42 (A-549), 29.12 (HeLa) | Doxorubicin | 43.7 (A-549), 31.37 (HeLa) | [6] |
Table 2: Antimicrobial Activity of Bromo-Benzofuran Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Benzofuran derivative with bromo substituent | S. aureus, E. coli, P. aeruginosa, B. subtilis | 0.39-3.12 | Ciprofloxacin | - | [2] |
| 7-chlorobenzofuran-3-yl hydrazine derivative with 4-bromobenzaldehyde | Enterococcus faecalis | 50 | - | - | [7] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative with 3-bromobenzaldehyde | Candida albicans | 25 | - | - | [7] |
| Aza-benzofuran derivative | S. typhimurium, S. aureus | 12.5 | Ciprofloxacin | - | [8] |
| Aza-benzofuran derivative | E. coli | 25 | Ciprofloxacin | - | [8] |
Table 3: Anti-inflammatory Activity of Bromo-Benzofuran Derivatives
| Compound | Assay | % Inhibition or IC50 (µM) | Reference Compound | % Inhibition or IC50 (µM) | Reference |
| Fluorinated benzofuran with bromine | IL-6 release | IC50: 1.2 - 9.04 | - | - | [5] |
| Fluorinated benzofuran with bromine | Nitric Oxide (NO) release | IC50: 2.4 - 5.2 | - | - | [5] |
| Aza-benzofuran derivative | NO release (LPS-stimulated RAW 264.7) | IC50: 17.3 | Celecoxib | IC50: 32.1 | [8] |
| 3,4-dihydro 4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid | Carrageenan-induced paw edema | Significant | Phenylbutazone | Significant | [9] |
| Benzofuran derivatives containing oxadiazole | Carrageenan-induced paw edema | Significant | Diclofenac sodium | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biological assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated overnight.[8]
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours to allow the formation of formazan crystals by viable cells.[8]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[12]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[11]
-
Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.[12]
-
Inoculation: Each well is inoculated with the microbial suspension.[11]
-
Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[12]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9]
-
Animal Grouping: Wistar albino rats are divided into control, standard, and test groups.[14]
-
Compound Administration: The test compound and a standard anti-inflammatory drug (e.g., phenylbutazone or diclofenac sodium) are administered orally to the respective groups. The control group receives the vehicle.[9][10]
-
Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenan (0.05 ml of a 1% solution) is given into the right hind paw of each rat to induce inflammation.[9]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[9]
Signaling Pathways and Mechanisms of Action
This compound derivatives are believed to exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[15] Benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[16]
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some benzofuran derivatives have demonstrated the ability to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by benzofuran derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain benzofuran derivatives have been identified as inhibitors of VEGFR-2, suggesting their potential as anti-angiogenic agents.
Caption: Inhibition of VEGFR-2 signaling by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. mdpi.com [mdpi.com]
- 9. ijss-sn.com [ijss-sn.com]
- 10. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jopcr.com [jopcr.com]
- 14. ijbcp.com [ijbcp.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. mdpi.com [mdpi.com]
Furan vs. Benzofuran Analogs: A Comparative Guide to Anticancer Efficacy
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, furan and benzofuran scaffolds have emerged as privileged structures in medicinal chemistry. This guide provides a comparative analysis of the anticancer efficacy of furan and benzofuran analogs, presenting key experimental data, outlining methodologies, and illustrating the signaling pathways implicated in their cytotoxic effects against cancer cells.
While direct comparative studies evaluating furan and benzofuran derivatives under identical experimental conditions are notably scarce, this guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge. The data presented herein is collated from a range of studies, and it is important to consider the inherent variability arising from different experimental setups.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of furan and benzofuran analogs has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values for representative furan and benzofuran derivatives.
Furan Analogs: In Vitro Cytotoxicity (IC50)
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| Furan-based Derivative | Compound 7 | MCF-7 (Breast) | 2.96[1] |
| Furan-based Derivative | Compound 4 | MCF-7 (Breast) | 4.06[1] |
| Furan-2-carboxamide | SH09 | Various | 4 - 8[2] |
| Furan Derivative | Compound 1 | HeLa (Cervical) | 0.08[3] |
| Furan Derivative | Compound 24 | HeLa (Cervical) | 8.79[3] |
| Furan Derivative | 5d structural hybrid | A549 (Lung) | 6.3[4] |
| Furan Derivative | 7b | A549 (Lung) | 6.66[5] |
| Furan Derivative | 7b | MCF-7 (Breast) | 6.72[5] |
Benzofuran Analogs: In Vitro Cytotoxicity (IC50)
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran | Compound 3 | HeLa (Cervical) | 1.136 |
| Fluorinated Benzofuran | Compound 5 | Not Specified | 0.43 |
| Benzofuran-N-Aryl Piperazine Hybrid | Hybrid 16 | A549 (Lung) | 0.12 |
| Benzofuran-N-Aryl Piperazine Hybrid | Hybrid 16 | SGC7901 (Gastric) | 2.75 |
| 3-Methylbenzofuran Derivative | 16b | A549 (Lung) | 1.48[6] |
| Oxindole-based Benzofuran Hybrid | 22d | MCF-7 (Breast) | 3.41[6] |
| Oxindole-based Benzofuran Hybrid | 22f | MCF-7 (Breast) | 2.27[6] |
| Benzofuran-pyrazole derivative | Compound 36 | MCF-7 (Breast) / PC-3 (Prostate) | Not specified[7] |
| Benzofuran derivative | Compound 33 | A2780 (Ovarian) | 11[7] |
Mechanisms of Action and Signaling Pathways
Furan and benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Furan Analogs: Signaling Pathways
Several furan derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis.[1] One of the key mechanisms identified is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[1] Some furan-containing compounds also modulate the PI3K/Akt and Wnt/β-catenin signaling pathways by activating the tumor suppressor PTEN.[4]
Benzofuran Analogs: Signaling Pathways
Benzofuran derivatives have demonstrated a broader range of mechanistic actions. Similar to furan analogs, some benzofurans inhibit tubulin polymerization.[6] Additionally, they have been reported to inhibit other critical cellular targets, including the mTOR signaling pathway and Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis. Some derivatives also induce apoptosis through a p53-dependent pathway.
Experimental Protocols
The evaluation of the anticancer activity of furan and benzofuran derivatives involves a range of standard in vitro experimental protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the furan or benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anticancer Mechanism of (5-Bromo-1-benzofuran-2-yl)methanol: A Comparative Guide
This guide provides a comparative analysis of the potential anticancer activity of (5-Bromo-1-benzofuran-2-yl)methanol. Due to the limited publicly available data on this specific compound, its mechanism of action is inferred from the well-documented anticancer properties of structurally related brominated and other halogenated benzofuran derivatives. This document compares the performance of representative benzofuran compounds to Doxorubicin, a standard chemotherapeutic agent, and provides detailed experimental protocols for validation.
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Benzofuran derivatives have been widely investigated for their potent anticancer activities.[1][2][3][4][5] A significant body of research indicates that these compounds exert their cytotoxic effects against cancer cells through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[6][7][8] The presence of a halogen, such as bromine, on the benzofuran scaffold has been shown to often enhance this cytotoxic potential.[6][9] Therefore, it is proposed that this compound likely shares this mechanism of action, making it a candidate for further investigation as an anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 5. woah.org [woah.org]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 8. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the In Vitro Antiproliferative Activity of Benzofuran Analogs
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, benzofuran and its derivatives have emerged as a promising scaffold, demonstrating significant antiproliferative activity across a spectrum of cancer cell lines. This guide provides an objective comparison of the in vitro performance of various benzofuran analogs, supported by experimental data, detailed methodologies, and mechanistic insights into their signaling pathways.
The versatility of the benzofuran ring system allows for diverse chemical modifications, leading to a wide array of derivatives with potent and selective anticancer properties.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest and apoptosis, and modulation of key signaling pathways involved in cancer progression.[3][4][5]
Quantitative Assessment of Antiproliferative Activity
The efficacy of novel compounds is primarily evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values of representative benzofuran derivatives against various human cancer cell lines, offering a clear comparison of their potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [6] |
| Fluorinated Derivative (Compound 8) | Not Specified | 0.43 | [6] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [7] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [7] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [7][8] | |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [7][8] | |
| Benzofuran-Chalcone Hybrids | 3-nitrophenyl chalcone derivative | HCT-116 (Colon Cancer) | 1.71 | [4] |
| 3-nitrophenyl chalcone derivative | HT-29 (Colon Cancer) | 7.76 | [4] | |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [3] |
| Compound 28g | HCT-116 (Colon Cancer) | 5.20 | [3] | |
| Compound 28g | HT-29 (Colon Cancer) | 9.13 | [3] | |
| Benzofuran-Oxadiazole Conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [3] |
| Benzofuran-Pyrazole Hybrids | Compound 13b | MCF-7 (Breast Cancer) | 1.875 | [9] |
| Compound 13g | MCF-7 (Breast Cancer) | 1.287 | [9] | |
| Compound 13b | C-6 (Glioblastoma) | 1.980 | [9] | |
| Compound 13g | C-6 (Glioblastoma) | 1.622 | [9] | |
| 2-Acetylbenzofuran Hybrids | Compound 26 | EGFR Kinase | 0.93 | [9] |
| Lysine-specific demethylase 1 (LSD1) Inhibitors | Compound 17i | LSD1 Enzyme | 0.065 | [10] |
| Compound 17i | MCF-7 (Breast Cancer) | 2.90 | [10] | |
| Compound 17i | H460 (Lung Cancer) | 2.06 | [10] | |
| Aminobenzofuran-containing Proximicin Analogs | Analogue 23(16) | U-87 MG (Glioblastoma) | 6.54 µg/mL | [11] |
Experimental Protocols
The evaluation of the antiproliferative activity of benzofuran derivatives involves a range of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[1]
-
Procedure:
-
Cancer cells are seeded in 96-well plates and treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, an MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
The IC50 value is calculated from the dose-response curve.
-
2. Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Procedure:
-
Cells are seeded and treated with the test compounds in 96-well plates, similar to the MTT assay.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are then stained with SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at approximately 510 nm.
-
Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
Procedure:
-
Cancer cells are treated with the benzofuran derivatives for a defined time.
-
The cells are then harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
The DNA content of individual cells is then analyzed by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle is determined based on their fluorescence intensity.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[1]
-
Procedure:
-
Cells are treated with the benzofuran derivatives.
-
The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mechanistic Insights and Signaling Pathways
Benzofuran derivatives exert their anticancer effects by targeting various cellular processes and signaling pathways crucial for cancer cell proliferation and survival.
Tubulin Polymerization Inhibition
Several benzofuran analogs have been identified as potent inhibitors of tubulin polymerization.[3] By disrupting the formation of microtubules, which are essential components of the mitotic spindle, these compounds lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis.
Caption: Benzofuran analogs inhibit tubulin polymerization, leading to mitotic spindle disruption, G2/M phase cell cycle arrest, and ultimately apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many benzofuran derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).[12]
Caption: Benzofuran analogs can induce apoptosis by activating death receptors like DR-4 and modulating the Bcl-2 family of proteins, leading to caspase activation.
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Certain benzofuran derivatives have been designed as potent inhibitors of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Lysine-specific demethylase 1 (LSD1), which are crucial for tumor growth and survival.[9][10]
Caption: Specific benzofuran analogs act as inhibitors of protein kinases like EGFR and LSD1, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Conclusion
The diverse and potent in vitro antiproliferative activities of benzofuran analogs highlight their significant potential as a scaffold for the development of novel anticancer therapeutics. The data presented in this guide demonstrates the broad spectrum of activity against various cancer cell lines and sheds light on the multiple mechanisms through which these compounds exert their cytotoxic effects. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety of these promising agents for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potent Antitumor Activity of Benzofuran Derivatives: A Comparative Analysis of IC50 Values Across Cancer Cell Lines
Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds, characterized by a fused benzene and furan ring system, have been the focus of extensive research to develop novel therapeutic agents with enhanced efficacy and reduced side effects.[1][2] This guide provides a comparative overview of the cytotoxic effects of various benzofuran derivatives against several human cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Assessment of In Vitro Anticancer Activity
The antitumor potential of benzofuran derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of representative benzofuran derivatives against various cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and liver (HepG2) cancer lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 | 8.57 | [3] |
| Hybrid 12 | SGC7901 | 16.27 | [3] | |
| Hybrid 16 | A549 | 0.12 | [3] | |
| Hybrid 16 | SGC7901 | 2.75 | [3] | |
| Oxindole-Benzofuran Hybrids | Compound 22d | MCF-7 | 3.41 | [4] |
| Compound 22f | MCF-7 | 2.27 | [4] | |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 | 3.01 | [4][5] |
| Compound 28g | HCT-116 | 5.20 | [4][5] | |
| Benzofuran-Chalcone Derivatives | Compound 4g | HeLa | 5.61 | [6] |
| Compound 4g | HCC1806 | 5.93 | [6] | |
| Compound 4l | HeLa | 6.19 | [6] | |
| Compound 4l | A549 | 6.27 | [6] | |
| Compound 4n | HeLa | 3.18 | [6] | |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 | 1.71 | [7] | |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 | 7.76 | [7] | |
| Halogenated Benzofuran Derivatives | Compound 1 (bromo-derivative) | K562 | 5.0 | [2] |
| Compound 1 (bromo-derivative) | HL60 | 0.1 | [2] | |
| Compound 8 (bromo-derivative) | HepG2 | 3.8 | [8] | |
| Compound 8 (bromo-derivative) | A549 | 3.5 | [8] | |
| Other Benzofuran Derivatives | Compound 17i | MCF-7 | 2.90 | [9] |
| Compound 17i | A549 | 5.74 | [9] |
Experimental Protocols
The evaluation of the anticancer activity of benzofuran derivatives is predominantly conducted using in vitro cell-based assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified duration (typically 24, 48, or 72 hours).[10]
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer, such as dimethyl sulfoxide (DMSO).[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.
Similarly, the Sulforhodamine B (SRB) assay is another method used to determine cytotoxicity by measuring cellular protein content.
Cell Cycle Analysis
Flow cytometry is employed to investigate the effect of benzofuran derivatives on cell cycle progression.[10]
-
Cell Treatment and Harvesting: Cancer cells are treated with the compounds for a defined period. The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.[10]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assays
The induction of programmed cell death (apoptosis) is a common mechanism of action for anticancer drugs. Annexin V/PI staining followed by flow cytometry is a standard method to detect apoptosis.[10]
-
Cell Treatment and Staining: Cells are treated with the benzofuran derivatives. After treatment, both adherent and floating cells are collected and stained with Annexin V-FITC and propidium iodide (PI).
-
Mechanism: Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[10] One of the key pathways implicated is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow. Several benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.
Many benzofuran derivatives also induce apoptosis through caspase-dependent pathways.[8] For instance, some derivatives have been shown to significantly increase the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade.[8] The induction of apoptosis can be triggered by various upstream signals, including the inhibition of survival pathways like the one mediated by VEGFR-2.
Caption: Experimental workflow for evaluating the anticancer activity of benzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (5-Bromo-1-benzofuran-2-yl)methanol: A Safety and Compliance Guide
For researchers and professionals in the drug development field, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of (5-Bromo-1-benzofuran-2-yl)methanol, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a foundational step in mitigating potential exposure risks. All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Double nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | A fully-buttoned laboratory coat | To protect clothing and skin from contamination. |
In the event of a spill, the material should be absorbed with an inert absorbent such as vermiculite or sand. The contaminated absorbent material must then be collected into a sealed and properly labeled container for disposal as hazardous waste.[1]
Waste Classification and Segregation
Proper identification and segregation of chemical waste are critical for a compliant disposal plan. This compound is classified as a Halogenated Organic Waste due to the presence of a bromine atom in its molecular structure.[2][3]
Crucial Segregation Rules:
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.[2][3]
-
Aqueous waste containing brominated compounds should be collected separately and treated as hazardous waste.[2]
-
Solid waste, such as contaminated gloves, filter paper, and silica gel, must be collected in a designated solid hazardous waste container.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a strict protocol to ensure safety and regulatory compliance. The primary route of disposal for halogenated organic compounds is incineration at a licensed hazardous waste facility.[3]
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Container Selection: Obtain a designated and clearly labeled waste container for "Halogenated Organic Waste."[2][3] The container must be made of a material compatible with the chemical and have a secure screw-top cap.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container.[5] The label must include the full chemical name "this compound," the date accumulation started, and the associated hazards.
-
Waste Transfer: Inside a chemical fume hood, carefully pour the this compound waste into the designated container, avoiding splashes.
-
Container Closure: Securely close the container lid when not actively adding waste.[2][4] This is crucial to prevent the release of volatile organic compounds.
-
Storage: Store the waste container in a designated satellite accumulation area.[4][6] This area must be at or near the point of generation and should have secondary containment, such as a tray, to contain any potential leaks.[2]
-
Waste Pickup: Once the container is full, or within one year of the accumulation start date, arrange for a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department.[4] Do not overfill waste containers.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste.
-
Rinsing: The container should be triple-rinsed with a suitable solvent.
-
Rinseate Collection: The first rinseate must be collected and disposed of as halogenated hazardous waste.[1] Subsequent rinses may be permissible for drain disposal, but it is imperative to check with your local EHS guidelines.
-
Container Defacing: Before disposing of the rinsed container in the regular trash, any chemical or hazardous waste labels must be defaced or removed.[7]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling (5-Bromo-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (5-Bromo-1-benzofuran-2-yl)methanol (CAS No: 38220-77-8). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause serious eye irritation, skin irritation, and may be harmful if swallowed.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing. | To prevent skin exposure and irritation.[1][2] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. A particle filter is recommended if dust formation is likely.[2] | To avoid inhalation of dust or vapors. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risks and maintain the chemical's integrity.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][3] Do not ingest or inhale.[2]
-
Grounding: Keep the product and any empty containers away from heat and sources of ignition.[2]
-
Hygiene: Wash hands thoroughly after handling the chemical.[4]
Storage Plan:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep the container tightly closed to prevent contamination and potential reactions.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Table 2: Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice/attention.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][3] |
Spill and Disposal Plan:
-
Spill Containment: In case of a spill, prevent further leakage if it is safe to do so.[3] Use inert absorbent material to clean up the spill and place it into a suitable container for disposal.[4]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[4] Do not let the product enter drains or waterways.[3][4]
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling, from preparation to disposal and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
